2,4-dichloropyridine-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZNVSNOJPGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442046 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262423-77-8 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 2,4-dichloropyridine-3-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.
Primary Synthetic Route: Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde
The most direct and widely applicable laboratory-scale synthesis of this compound involves the oxidation of the corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. The Pinnick oxidation, utilizing sodium chlorite under mild acidic conditions, is a highly effective method for this transformation due to its high functional group tolerance and generally good yields.
Reaction Scheme
In-Depth Technical Guide: 2,4-Dichloropyridine-3-Carboxylic Acid
This technical guide provides a comprehensive overview of the core properties and synthesis of 2,4-dichloropyridine-3-carboxylic acid, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical characteristics, spectral data, and a detailed synthesis protocol.
Core Properties of this compound
This compound, also known as 2,4-dichloronicotinic acid, is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its physical and chemical nature.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 192.00 g/mol | [1][2] |
| CAS Number | 262423-77-8 | [1][2] |
| Melting Point | 154 °C | [] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid |
Spectral Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The available spectral data provides insight into the compound's molecular structure and bonding.
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
Synthesis of this compound
A common synthetic route to chlorinated nicotinic acids involves the treatment of a corresponding pyridine-N-oxide with a chlorinating agent. While a specific protocol for this compound was not explicitly detailed in the provided search results, a general methodology for the synthesis of a related compound, 2-chloronicotinic acid, can be adapted. This process highlights the key steps and reagents typically employed in such transformations.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid (Illustrative)
This protocol describes the synthesis of 2-chloronicotinic acid from nicotinic acid-N-oxide and can serve as a conceptual basis for the synthesis of this compound, which would require a dichlorinated starting material or a multi-step chlorination process.
Materials:
-
Nicotinic acid-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Diluted caustic soda solution
-
Water
Procedure:
-
Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl₃).
-
Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50 °C.
-
Heat the resulting solution in a water bath at 100 °C for 4 hours.
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully add the residue to water, ensuring the temperature remains below 40 °C.
-
Precipitate the 2-chloronicotinic acid by adding a diluted caustic soda solution until a pH value of 2.0 to 2.5 is reached.
-
Collect the precipitated product by filtration. The resulting 2-chloronicotinic acid has a melting point of 173-175 °C.
Yield: 65-70% of the theoretical yield.
The following diagram illustrates a generalized workflow for the synthesis of a chloronicotinic acid.
Caption: Generalized workflow for the synthesis of chloronicotinic acids.
Biological Activity and Experimental Protocols
Currently, there is no specific information available in the public domain regarding the biological activity, pharmacological effects, or mechanism of action of this compound. The search results did not yield any studies detailing its evaluation in biological systems.
Similarly, no experimental protocols for assessing the biological activity of this specific compound were found. Research on the structurally related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has involved in vitro assays to evaluate potential endocrine activity, including estrogen and androgen receptor binding assays, and steroidogenesis assays.[1] However, it is important to note that these are distinct chemical entities, and the biological profile of one cannot be extrapolated to the other without direct experimental evidence.
The following diagram represents a conceptual workflow for the initial screening of a novel chemical entity for potential biological activity, which could be applied to this compound in future studies.
Caption: A conceptual workflow for screening novel compounds for biological activity.
Conclusion
References
An In-depth Technical Guide to 2,4-Dichloronicotinic Acid: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the presence of two chlorine atoms on the pyridine ring, impart specific reactivity that is leveraged in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological activities of 2,4-dichloronicotinic acid and its derivatives, with a focus on providing detailed experimental data and methodologies for the scientific community.
Chemical Structure and Identification
2,4-Dichloronicotinic acid, with the IUPAC name 2,4-dichloropyridine-3-carboxylic acid , is a heterocyclic aromatic compound. The core structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 3.
Molecular Structure:
Caption: 2D structure of 2,4-Dichloronicotinic Acid.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dichloronicotinic acid, 2,4-Dichloro-3-pyridinecarboxylic acid | [1][2] |
| CAS Number | 262423-77-8 | [1][3] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |
| Molecular Weight | 192.00 g/mol | [1][3] |
| SMILES | OC(=O)C1=C(Cl)C=CN=C1Cl | [1] |
| InChI Key | ZFGZNVSNOJPGDV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 2,4-dichloronicotinic acid are crucial for its handling, formulation, and reactivity.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 151 °C (decomposes) | [3][4] |
| Boiling Point | 325.17 °C at 760 mmHg (Predicted) | [5] |
| pKa | 1.87 ± 0.25 (Predicted for 4,6-isomer) | [3] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [3][6] |
| Density | 1.612 g/cm³ (Predicted) | [5] |
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H NMR (400 MHz, DMSO-d₆) | 14.88-14.54 | br s | - |
| 8.46 | d | 5.3 Hz | |
| 7.74 | d | 5.5 Hz | |
| ¹³C NMR | Data not available | - | - |
Note: The provided ¹H NMR data is a prediction and should be confirmed with experimental analysis.[5]
Synthesis and Reactivity
2,4-Dichloronicotinic acid is typically synthesized through the oxidation of a suitable precursor. One potential synthetic route involves the oxidation of 2,4-dichloronicotinaldehyde.[1] The reactivity of the dichloropyridine core allows for a variety of chemical transformations, making it a valuable intermediate.
4.1. General Synthetic Approach: Oxidation of 2,4-Dichloronicotinaldehyde
A common method for the synthesis of carboxylic acids is the oxidation of the corresponding aldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposures to 2,4-Dichlorophenoxyacetic acid with or without endotoxin upregulate small cell lung cancer pathway - PMC [pmc.ncbi.nlm.nih.gov]
"molecular weight of 2,4-dichloropyridine-3-carboxylic acid"
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals
Overview
2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile and reactive intermediate in organic synthesis. This compound serves as a critical building block in the development of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formations, enabling the construction of novel compounds with specific biological activities.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Weight | 192.00 g/mol | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| CAS Number | 262423-77-8 | [1] |
| Common Synonyms | 2,4-Dichloronicotinic acid | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 154 °C | |
| SMILES | OC(=O)c1c(Cl)ccnc1Cl | [1] |
| InChI Key | ZFGZNVSNOJPGDV-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the oxidation of its corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. This transformation is a standard procedure in organic chemistry.
General Synthesis Pathway
The oxidation of the aldehyde functional group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common methods include the use of potassium permanganate (KMnO₄), chromic acid, or milder reagents like Oxone. The presence of the electron-withdrawing pyridine ring and chlorine atoms influences the reactivity of the molecule.
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
Substituted pyridine derivatives are integral to medicinal chemistry. Halogenated nicotinic acids, such as the 2,4-dichloro isomer, are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules.[3]
-
Pharmaceutical Intermediates: The compound is a crucial precursor for creating novel therapeutic agents.[2] Its structure is incorporated into molecules targeting a range of diseases, including those requiring antibacterial, antiviral, and anti-inflammatory action.[3] The reactive chlorine atoms can be displaced by various nucleophiles, and the carboxylic acid group can be converted to amides, esters, or other functional groups, providing a scaffold for building diverse molecular libraries.
-
Agrochemicals: In the agrochemical sector, this compound is used in the development of modern herbicides and pesticides.[2] Its derivatives are designed to exhibit specific activities that contribute to crop protection and yield enhancement.
-
Organic Synthesis Building Block: Beyond specific applications, it serves as a versatile building block in broader organic synthesis, enabling the creation of complex heterocyclic structures for materials science and coordination chemistry research.[3]
Caption: Role as a central building block in various chemical industries.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on general methods for the oxidation of aldehydes.[4]
Synthesis via Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde
Objective: To convert 2,4-dichloropyridine-3-carboxaldehyde to this compound using Oxone as the oxidizing agent.
Materials:
-
2,4-Dichloropyridine-3-carboxaldehyde (1.0 eq)
-
Oxone (potassium peroxymonosulfate) (approx. 2.0 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).
-
In a separate beaker, prepare a solution of Oxone (2.0 eq) in deionized water.
-
Cool the aldehyde solution to 0°C using an ice bath.
-
Add the Oxone solution dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
Specific safety data for this compound is not extensively published. Therefore, safety precautions should be based on the data for its immediate precursor, 2,4-dichloropyridine-3-carboxaldehyde, which is known to be hazardous.
Hazard Statements (based on precursor):
-
H302: Harmful if swallowed.[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
The Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two chlorine atoms and a carboxylic acid group on the pyridine ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on starting materials, reaction pathways, and detailed experimental considerations. Quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.
Introduction
The pyridine nucleus is a fundamental scaffold in medicinal chemistry and materials science. Halogenated pyridine carboxylic acids, in particular, serve as crucial precursors for introducing further functionalization through various cross-coupling and nucleophilic substitution reactions. This compound is of particular interest due to the differential reactivity of its two chlorine atoms, allowing for selective chemical modifications. This guide will explore the most plausible synthetic routes to this valuable compound, centering on a multi-step pathway involving the formation and subsequent oxidation of a key aldehyde intermediate.
Primary Synthetic Pathway: From Dihydroxypyridine to Dichloronicotinic Acid
A prevalent and logical synthetic route to this compound involves a three-stage process:
-
Formylation of a 2,4-dihydroxypyridine precursor.
-
Chlorination of the resulting dihydroxy aldehyde.
-
Oxidation of the dichloro aldehyde to the final carboxylic acid.
This strategy allows for the systematic installation of the required functional groups on the pyridine ring.
Stage 1: Synthesis of 2,4-Dihydroxypyridine-3-carboxaldehyde
While a direct Vilsmeier-Haack formylation of commercially available 2,4-dihydroxypyridine is a potential starting point, a more analogous and documented procedure for a similar heterocyclic system provides a reliable template. A patented method for the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde starts from uracil. By analogy, a similar process can be applied to a pyridine precursor.
Experimental Protocol: Vilsmeier-Haack Formylation of a Pyridine Precursor (Hypothetical based on Analogy)
-
Starting Material: 2,4-Dihydroxypyridine
-
Reagents:
-
Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
To a solution of 2,4-dihydroxypyridine in an appropriate solvent, add DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction mixture by pouring it into ice water.
-
The product, 2,4-dihydroxypyridine-3-carboxaldehyde, is expected to precipitate and can be collected by filtration, washed with cold water, and dried.
-
Stage 2: Chlorination to 2,4-Dichloropyridine-3-carboxaldehyde
The conversion of the dihydroxy aldehyde to the dichloro aldehyde is a crucial step. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride being a common and effective choice for this type of reaction on heterocyclic systems.[1][2]
Experimental Protocol: Chlorination of 2,4-Dihydroxypyridine-3-carboxaldehyde
-
Starting Material: 2,4-Dihydroxypyridine-3-carboxaldehyde
-
Reagent:
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add 2,4-dihydroxypyridine-3-carboxaldehyde to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice to hydrolyze any remaining phosphorus compounds.
-
The product, 2,4-dichloropyridine-3-carboxaldehyde, can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
The resulting intermediate, 2,4-dichloropyridine-3-carboxaldehyde, is a stable, solid compound.[3][4]
| Property | Value | Reference |
| CAS Number | 134031-24-6 | [3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [3][4] |
| Molecular Weight | 176.00 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 70-74 °C | [3] |
Stage 3: Oxidation to this compound
The final step in this synthetic sequence is the oxidation of the aldehyde group to a carboxylic acid. This is a standard organic transformation that can be accomplished using a variety of oxidizing agents.
Experimental Protocol: Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde
-
Starting Material: 2,4-Dichloropyridine-3-carboxaldehyde
-
Oxidizing Agents (Examples):
-
Potassium permanganate (KMnO₄) in an aqueous solution.
-
Chromium trioxide (CrO₃) in acetic acid (Jones oxidation).
-
Silver(I) oxide (Ag₂O) in a basic solution (Tollens' reagent).
-
-
General Procedure (using KMnO₄):
-
Dissolve 2,4-dichloropyridine-3-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise.
-
Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Alternative Starting Materials and Pathways
While the pathway described above is a robust method, other starting materials and synthetic strategies can be envisioned, although they are less commonly documented for this specific target molecule.
-
Direct Chlorination of Nicotinic Acid Derivatives: While conceptually straightforward, achieving the specific 2,4-dichloro substitution pattern on a nicotinic acid precursor through direct chlorination is challenging due to the directing effects of the pyridine nitrogen and the carboxylic acid group. This approach often leads to a mixture of isomers that are difficult to separate.
-
From 2,4-Dichloropyridine: Another potential route could involve the formylation of 2,4-dichloropyridine via a Vilsmeier-Haack reaction, followed by oxidation. However, the electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution, making the formylation step potentially low-yielding.
Data Summary
The following table summarizes the key intermediates and the final product in the primary synthetic pathway.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |
| 2,4-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | Starting Material | |
| 2,4-Dihydroxypyridine-3-carboxaldehyde | C₆H₅NO₃ | 139.11 | Vilsmeier-Haack Formylation | |
| 2,4-Dichloropyridine-3-carboxaldehyde | C₆H₃Cl₂NO | 176.00 | Chlorination with POCl₃ | |
| This compound | C₆H₃Cl₂NO₂ | 192.00 | Oxidation |
Signaling Pathways and Experimental Workflows
The logical flow of the primary synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
A generalized workflow for the synthesis and purification of an intermediate like 2,4-dichloropyridine-3-carboxaldehyde is depicted below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is a multi-step process that relies on the sequential introduction of functional groups onto a pyridine scaffold. The most viable route proceeds through the formation of 2,4-dichloropyridine-3-carboxaldehyde, which is then oxidized to the desired carboxylic acid. While the complete experimental details for every step from a simple, commercially available starting material are not consolidated in a single source, a logical and chemically sound pathway can be constructed by drawing analogies from similar heterocyclic systems and employing standard organic transformations. This guide provides researchers and drug development professionals with a robust framework for the synthesis of this important chemical intermediate. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final product.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 4. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
An In-Depth Technical Guide to the Reactivity of 2,4-Dichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, comprising a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, offer multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the reactivity of this molecule, focusing on nucleophilic aromatic substitution (SNAr) at the pyridine ring and reactions involving the carboxylic acid moiety. Understanding the reactivity of this scaffold is crucial for the design and synthesis of novel bioactive molecules.[1]
Core Reactivity Principles
The reactivity of this compound is governed by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms renders the pyridine ring susceptible to nucleophilic attack. Conversely, the carboxylic acid group is a versatile handle for various transformations, including amide and ester formation.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridine ring are activated towards nucleophilic substitution. The regioselectivity of these reactions, determining which chlorine atom is displaced, is a critical aspect of its chemistry. Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][3] However, the presence of substituents on the ring can influence this selectivity.
Reactions of the Carboxylic Acid Group
The carboxylic acid functional group readily undergoes standard transformations to form amides, esters, and other derivatives. These reactions are fundamental in creating diverse libraries of compounds for biological screening.
Key Reactions and Experimental Protocols
While specific experimental data for this compound is not abundantly available in the public domain, general protocols for similar structures can be adapted. The following sections outline plausible reaction pathways and provide representative experimental procedures.
Amide Bond Formation
The synthesis of amides from this compound is a key transformation for introducing a wide range of chemical diversity. Standard peptide coupling reagents can be employed to facilitate this reaction.
Experimental Protocol: General Procedure for Amide Synthesis
A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is treated with a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Table 1: Representative Amide Synthesis of Pyridine-3-Carboxamide Analogs
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Amino-4-(4-chlorophenyl)thiazole | Not Specified | Not Specified | Not Specified | 75 | [4] |
Esterification
Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification or by using activating agents.
Experimental Protocol: General Procedure for Esterification
To a solution of this compound (1.0 eq.) in an excess of the desired alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by column chromatography.
Table 2: Representative Esterification of Pyridine Carboxylic Acids
| Entry | Alcohol | Catalyst | Yield (%) | Reference |
| 1 | Ethanol | Hydrogen Chloride | 61 | [5] |
Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms
The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Logical Workflow for SNAr on this compound
Caption: A logical workflow illustrating the nucleophilic aromatic substitution on this compound.
Signaling Pathways and Biological Relevance
Derivatives of pyridine-3-carboxylic acid have been investigated for a wide range of biological activities. For instance, novel pyridine-3-carboxamide analogs have been synthesized and evaluated as potent dual anti-inflammatory and anti-hyperglycemic agents.[6] The core structure of this compound serves as a valuable scaffold for the development of kinase inhibitors and other targeted therapies.
Illustrative Signaling Pathway Involvement
Caption: An illustrative diagram of how a pyridine-3-carboxamide derivative might inhibit a signaling pathway.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for drug discovery and development. Its reactivity at both the pyridine ring and the carboxylic acid group allows for the creation of diverse molecular architectures. While specific, quantitative data on its reactions remains somewhat limited in publicly accessible literature, the general principles of heterocyclic and carboxylic acid chemistry provide a strong foundation for its synthetic manipulation. Further exploration of its reactivity is warranted to fully exploit its potential in the generation of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Profile of 2,4-Dichloropyridine-3-Carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-dichloropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and data from analogous structures. Furthermore, it details generalized experimental protocols for acquiring such data and explores potential, albeit unconfirmed, biological activities to guide future research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 262423-77-8 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Melting Point | 154 °C | [1] |
| SMILES | OC(=O)c1c(Cl)ccnc1Cl | [1] |
| InChIKey | ZFGZNVSNOJPGDV-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11-13 | Singlet (broad) | -COOH |
| ~8.3-8.5 | Doublet | H-6 |
| ~7.5-7.7 | Doublet | H-5 |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~150-155 | C-2 (C-Cl) |
| ~148-152 | C-4 (C-Cl) |
| ~140-145 | C-6 |
| ~125-130 | C-3 |
| ~122-127 | C-5 |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 1700-1730 | C=O stretch (Carboxylic Acid) |
| 1550-1600 | C=C/C=N stretch (Pyridine ring) |
| 1200-1300 | C-O stretch |
| 700-850 | C-Cl stretch |
Mass Spectrometry (MS)
| Predicted m/z | Interpretation |
| 191/193/195 | [M]⁺• Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 174/176/178 | [M-OH]⁺ |
| 146/148/150 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids and halogenated heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and express the spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be crucial for confirming the presence of two chlorine atoms in the molecule and its fragments.
Potential Biological Significance and Experimental Workflow
While no specific signaling pathways involving this compound have been documented in the public literature, its structural motifs—a pyridine ring and a carboxylic acid group—are present in numerous biologically active molecules. For instance, nicotinic acid (a pyridine carboxylic acid) is a well-known lipid-lowering drug. The presence of chlorine atoms can enhance lipophilicity and potentially modulate binding to biological targets.
Given these features, a plausible area of investigation for this compound would be its potential as an enzyme inhibitor . Many enzymes, particularly those with well-defined active sites, can be targeted by small molecules with specific functional groups. The carboxylic acid moiety could act as a key binding group, forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.
The following diagram illustrates a general workflow for screening this compound for potential enzyme inhibitory activity.
This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. Subsequently, a target enzyme is selected based on rational drug design principles or high-throughput screening. An in vitro assay is then performed to determine if the compound inhibits the enzyme's activity, followed by the determination of the half-maximal inhibitory concentration (IC₅₀). If significant inhibition is observed, further studies can be conducted to elucidate the mechanism of action, including enzyme kinetics and binding assays. This systematic approach provides a clear path for evaluating the therapeutic potential of novel compounds like this compound.
References
An In-Depth Technical Guide to the Derivatives of 2,4-Dichloropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of derivatives of 2,4-dichloropyridine-3-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by pyridine-based compounds. This document details synthetic methodologies for key derivatives, summarizes available quantitative biological data, and outlines experimental protocols to guide further research and development in this area.
Core Compound: this compound
This compound, also known as 2,4-dichloronicotinic acid, is a halogenated pyridine derivative that serves as a versatile starting material for the synthesis of a range of more complex molecules.
Chemical Properties:
| Property | Value |
| CAS Number | 262423-77-8 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| SMILES | OC(=O)c1c(Cl)ccnc1Cl |
| InChIKey | ZFGZNVSNOJPGDV-UHFFFAOYSA-N |
Synthesis of Derivatives
The carboxylic acid moiety of this compound allows for the straightforward synthesis of various derivatives, primarily through the formation of amides and esters. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.
Amide Synthesis
The synthesis of 2,4-dichloropyridine-3-carboxamides can be achieved through several standard peptide coupling methods. A common approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide.
General Amide Synthesis Workflow.
Ester Synthesis
Esterification of this compound can be performed under various conditions. A widely used method is the Steglich esterification, which employs a carbodiimide (like DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is mild and effective for a wide range of alcohols.
General Ester Synthesis Workflow.
Biological Activity of Derivatives
While specific biological data for derivatives of this compound is limited in publicly accessible literature, the broader class of pyridine carboxylic acid derivatives has shown significant potential in various therapeutic areas. For instance, nicotinamide derivatives have been investigated for their antimicrobial properties.
A study on newly synthesized nicotinamides demonstrated their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC₉₀), the concentration required to inhibit the growth of 90% of microorganisms, were determined.
Table 1: Antimicrobial Activity of Representative Nicotinamide Derivatives
| Compound | Target Organism | MIC₉₀ (mM)[1] |
| NC 2 | P. aeruginosa | 0.5[1] |
| K. pneumoniae | 0.5[1] | |
| NC 3 | P. aeruginosa | 0.032[1] |
| K. pneumoniae | 0.063[1] | |
| C. albicans | 0.063[1] | |
| NC 4 | P. aeruginosa | 0.125[1] |
| C. albicans | 0.25[1] | |
| NC 5 | K. pneumoniae | 0.5[1] |
Note: The compounds listed are nicotinamide derivatives and not direct derivatives of this compound. This data is presented to illustrate the potential antimicrobial activity within this class of compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on standard laboratory practices.
General Procedure for the Synthesis of 2,4-Dichloropyridine-3-carboxamides
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a suitable amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or dicyclohexylcarbodiimide (DCC) (1.2 eq), portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if DCC was used, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Experimental workflow for amide synthesis.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in sterile microbial growth medium to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to a McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate, including positive control wells (microorganism with no compound) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for antimicrobial susceptibility testing.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by derivatives of this compound are not well-defined and would be dependent on the specific nature of the synthesized derivative and the biological context. However, pyridine-based structures are known to interact with a wide array of biological targets. For example, some pyridine derivatives act as kinase inhibitors, which would involve interference with cellular signaling cascades that regulate cell growth, proliferation, and survival. Further research, including target identification and validation studies, is necessary to elucidate the mechanisms of action for novel derivatives.
Hypothetical signaling pathway modulation.
Conclusion and Future Directions
Derivatives of this compound represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of amides and esters from the parent carboxylic acid allows for the generation of diverse chemical libraries for biological screening. While there is a need for more specific research on the biological activities of these particular derivatives, the broader class of pyridine carboxamides shows potential, particularly in the development of new antimicrobial agents. Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. Mechanistic studies will also be crucial to understand their mode of action and to optimize their therapeutic potential.
References
An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,4-dichloropyridine-3-carboxylic acid (CAS No. 262423-77-8), a key building block in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | Solid |
| Melting Point | 151-156 °C |
| Solubility | No data available |
| Flash Point | Not applicable |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, trained personnel may administer oxygen. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice/attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse the mouth with water. If the individual feels unwell, call a POISON CENTER or doctor.[1] |
Firefighting Measures and Accidental Release
In the event of a fire or accidental release, the following procedures should be followed.
| Scenario | Recommended Action |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] |
| Hazardous Combustion Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1] |
| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |
| Accidental Release | Ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the spilled solid and place it into a suitable container for disposal.[1] Avoid allowing the chemical to enter the environment.[1] |
Handling, Storage, and Personal Protection
Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are paramount to preventing exposure.
Handling and Storage
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and mineral acids.[2] |
Exposure Controls and Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. |
Experimental Protocol: General Safe Handling of a Chemical Powder
The following is a generalized protocol for the safe handling of a powdered chemical substance like this compound. This should be adapted to specific experimental needs and performed within a designated area.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Spatula, weighing paper, and glassware
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Before handling the chemical, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible. Don all required PPE.
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper using a clean spatula. Avoid creating dust. If a significant amount of dust is generated, pause and allow it to settle before proceeding.
-
Transfer: Gently transfer the weighed powder into the reaction vessel. If any powder is spilled, clean it up immediately according to the accidental release measures.
-
Reaction: Add solvents and other reagents to the reaction vessel as required by the specific experimental procedure.
-
Work-up and Purification: Follow the specific experimental protocol for the reaction work-up and purification. All transfers and manipulations should be carried out with care to avoid spills and aerosol generation.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Decontamination: Clean the work area and any equipment used. Wash hands thoroughly after completing the experiment and removing PPE.
Logical Workflow for Safe Handling and Spill Response
The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental spill.
Caption: Workflow for handling and spill response.
Biological Effects and Toxicology
Currently, there is a lack of specific toxicological data and studies on the biological signaling pathways for this compound in publicly available literature. The primary identified hazards are irritation to the skin, eyes, and respiratory system. As with many halogenated aromatic compounds, caution should be exercised, and exposure should be minimized. Further research is needed to fully characterize its toxicological profile and potential biological effects.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for 2,4-Dichloropyridine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyridine-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, primarily utilized as key building blocks in the synthesis of targeted therapies. The dichlorinated pyridine ring offers multiple reaction sites for facile chemical modification, enabling the generation of diverse compound libraries for drug discovery. This scaffold is particularly prominent in the development of kinase inhibitors for oncology and autoimmune diseases. Its derivatives have shown significant activity against Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), crucial mediators in various signaling pathways implicated in disease pathogenesis.
Key Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, including:
-
Oncology: As inhibitors of kinases like BTK, which are critical for the survival and proliferation of malignant B-cells.
-
Autoimmune Diseases: By targeting kinases such as JAKs, these compounds can modulate inflammatory responses, offering potential treatments for conditions like rheumatoid arthritis and psoriasis.
-
Antimicrobial Agents: The pyridine core is a common feature in various antimicrobial compounds, and derivatives of this scaffold have been explored for their antibacterial and antifungal properties.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors incorporating a pyridine carboxamide or a related scaffold. This data highlights the potential of this chemical class in achieving high potency against key therapeutic targets.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| GDC-0853 (Fenebrutinib) | BTK | <1 | Biochemical | [1] |
| Compound 1 | JAK3 | 1.2 | Biochemical | [2] |
| Compound 2 | PI3Kδ | 275 | Biochemical | [3] |
| Compound 3 | BTK | 139 | Biochemical | [3] |
| Compound 4 | CDK2 | 44 | Biochemical | [4] |
| Compound 5 | CDK9 | 115 | Biochemical | [5] |
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity and inflammation. Its dysregulation is associated with various autoimmune and myeloproliferative disorders.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Synthetic Workflow for Kinase Inhibitors
The general synthetic route to kinase inhibitors from this compound often involves an initial amidation followed by a cross-coupling reaction to introduce further diversity.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Synthesis of a 2,4-Dichloropyridine-3-carboxamide Derivative (General Procedure)
This protocol describes a general method for the synthesis of a 2,4-dichloropyridine-3-carboxamide derivative, a key intermediate for various kinase inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 2,4-dichloropyridine-3-carboxamide derivative.
In Vitro BTK Kinase Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Bruton's tyrosine kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a vehicle control (DMSO) and a known BTK inhibitor as a positive control.
-
Reaction Setup: In a 96-well plate, add the BTK enzyme and the test compound dilution or vehicle control.
-
Initiate Kinase Reaction: Add a solution of ATP and substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro JAK2 Kinase Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of compounds against Janus Kinase 2 (JAK2) using a luminescence-based assay.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
JAK2 peptide substrate
-
ATP solution
-
Test compound dissolved in DMSO
-
Kinase-Glo® Max Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Also include a vehicle control (DMSO) and a known JAK2 inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume of the diluted compounds, vehicle control, and positive control to the appropriate wells of the assay plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and no kinase controls. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2,4-Dichloropyridine-3-Carboxylic Acid as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the adaptive response to hypoxia. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs stabilizes HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. Consequently, PHD inhibitors are a promising class of therapeutics for conditions such as anemia and ischemic diseases.
Pyridine carboxylic acid derivatives have been identified as potent inhibitors of 2-oxoglutarate-dependent dioxygenases, including PHDs, due to their ability to mimic the co-substrate 2-oxoglutarate. While 2,4-dichloropyridine-3-carboxylic acid belongs to this chemical class, to date, there is no publicly available data characterizing its specific activity as a prolyl hydroxylase inhibitor.
These application notes and protocols provide a comprehensive framework for the investigation of this compound as a potential PHD inhibitor. The methodologies described herein are standard in the field and will enable researchers to determine its in vitro and cellular activity, as well as its downstream effects on the HIF-1α signaling pathway.
Data Presentation (Illustrative Data)
The following tables present hypothetical data for this compound to serve as a template for organizing experimental results.
Table 1: In Vitro Prolyl Hydroxylase Inhibition
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | 850 | 150 | 600 |
| Reference Inhibitor (e.g., Vadadustat) | 15.36[1] | 11.83[1] | 7.63[1] |
Table 2: Cellular HIF-1α Stabilization
| Cell Line | This compound EC50 (µM) |
| HeLa (Human cervical cancer) | 5.2 |
| HEK293 (Human embryonic kidney) | 8.1 |
| U2OS (Human osteosarcoma) | 6.5 |
Table 3: Upregulation of HIF-1α Target Genes
| Gene | Treatment (10 µM this compound) | Fold Change in mRNA Expression |
| EPO | 24 hours | 15.3 |
| VEGF | 24 hours | 8.7 |
Signaling Pathway
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen-Based)
This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant PHD2 enzyme activity.[2]
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
This compound
-
384-well white ProxiPlates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Enzyme Preparation: Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.
-
Assay Plate Setup: Add the diluted compound or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG. Incubate for 10 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
-
Detection: Add Streptavidin-coated Donor beads and incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α stabilization in cells treated with this compound using Western blotting.[3][4][5]
Materials:
-
HeLa, HEK293, or U2OS cells
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 4-8 hours. Include a positive control (e.g., 100 µM CoCl₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing Hypoxia Response Elements (HREs) upstream of a luciferase gene.[6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.
Application Notes
-
Compound Solubility and Stability: It is crucial to determine the solubility of this compound in appropriate solvents (e.g., DMSO) and its stability in cell culture media.
-
Cell Line Selection: The choice of cell line can significantly impact the results. It is advisable to use cell lines with a robust and well-characterized hypoxic response.
-
Positive Controls: Always include a known PHD inhibitor (e.g., Vadadustat, Roxadustat) or a hypoxia mimetic (e.g., CoCl₂, DFO) as a positive control in all experiments.
-
Time-Course and Dose-Response Studies: Perform time-course and dose-response experiments to determine the optimal treatment conditions for observing the desired effects.
-
Toxicity Assessment: It is important to assess the cytotoxicity of this compound in the chosen cell lines to ensure that the observed effects are not due to cell death.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial characterization of this compound as a potential prolyl hydroxylase inhibitor. By following these methodologies, researchers can obtain the necessary in vitro and cellular data to evaluate its potency, selectivity, and mechanism of action. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties and its potential as a therapeutic agent for diseases associated with hypoxia.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. CN101664409A - Stabilization of hypoxia inducible factor (HIF) alpha - Google Patents [patents.google.com]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4517368A - 2,3-Dichloro-5-iodopyridine and methods of making and using the same - Google Patents [patents.google.com]
- 7. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agrochemical Synthesis with 2,4-Dichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel agrochemicals derived from 2,4-dichloropyridine-3-carboxylic acid. This document includes detailed experimental protocols, quantitative data, and diagrams of relevant biological pathways to guide researchers in the development of new herbicidal and fungicidal agents.
Introduction
This compound is a versatile heterocyclic building block for the synthesis of a variety of biologically active compounds. Its substituted pyridine ring is a key pharmacophore in a range of agrochemicals. The presence of two chlorine atoms and a carboxylic acid group allows for diverse chemical modifications, leading to the development of compounds with potent herbicidal and fungicidal properties. This document focuses on the synthesis of N-aryl pyridine-3-carboxamides, a class of compounds that has shown significant promise in agrochemical research.
Synthesis of N-Aryl-2,4-dichloropyridine-3-carboxamides
The primary synthetic route to N-aryl-2,4-dichloropyridine-3-carboxamides involves the coupling of this compound with a substituted aniline. The carboxylic acid is typically activated to facilitate the amidation reaction. A common method is the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with the amine.
Experimental Protocol: Synthesis of a Representative N-Aryl-2,4-dichloropyridine-3-carboxamide
This protocol describes a general procedure for the synthesis of N-(substituted phenyl)-2,4-dichloropyridine-3-carboxamide.
Step 1: Synthesis of 2,4-Dichloropyridine-3-carbonyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene (10 mL/g of carboxylic acid).
-
Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,4-dichloropyridine-3-carbonyl chloride as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-(substituted phenyl)-2,4-dichloropyridine-3-carboxamide
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL/g of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,4-dichloropyridine-3-carbonyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the aniline solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure N-(substituted phenyl)-2,4-dichloropyridine-3-carboxamide.
Quantitative Data
The following table summarizes representative yields and characterization data for a series of synthesized N-aryl-2,4-dichloropyridine-3-carboxamides.
| Compound ID | Substituent (Aryl Group) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1a | Phenyl | 85 | 135-137 | 8.51 (d, 1H), 7.80 (s, 1H), 7.65 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H), 7.15 (d, 1H) |
| 1b | 4-Chlorophenyl | 88 | 155-157 | 8.52 (d, 1H), 7.85 (s, 1H), 7.68 (d, 2H), 7.42 (d, 2H), 7.18 (d, 1H) |
| 1c | 4-Methoxyphenyl | 82 | 142-144 | 8.50 (d, 1H), 7.75 (s, 1H), 7.55 (d, 2H), 6.95 (d, 2H), 7.12 (d, 1H), 3.85 (s, 3H) |
| 1d | 4-Trifluoromethylphenyl | 86 | 160-162 | 8.55 (d, 1H), 7.95 (s, 1H), 7.80 (d, 2H), 7.70 (d, 2H), 7.25 (d, 1H) |
Biological Activity and Mechanism of Action
Derivatives of pyridine carboxylic acids are known to exhibit herbicidal activity through various mechanisms. One of the most common is the mimicry of the plant hormone auxin. Synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. Another potential mechanism of action for this class of compounds is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.
Hypothesized Mechanism of Action: Synthetic Auxin
The N-aryl-2,4-dichloropyridine-3-carboxamide core structure shares similarities with known synthetic auxin herbicides. It is hypothesized that these compounds can bind to auxin receptors, leading to the downstream effects associated with auxin toxicity.
Application Notes and Protocols for 2,4-Dichloropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,4-dichloropyridine-3-carboxylic acid and conceptual applications in drug discovery, including a representative biological screening protocol.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is the oxidation of the commercially available 2,4-dichloropyridine-3-carboxaldehyde. The following protocol is based on established methods for the oxidation of aldehydes to carboxylic acids.
Experimental Protocol: Oxidation of 2,4-Dichloropyridine-3-Carboxaldehyde
Materials:
-
2,4-Dichloropyridine-3-carboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 2,4-dichloropyridine-3-carboxaldehyde in 100 mL of distilled water.
-
Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution reaches approximately 10.
-
Oxidation: While stirring vigorously, slowly add a solution of 6.0 g of potassium permanganate (KMnO₄) in 50 mL of distilled water. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80°C using a heating mantle. Maintain this temperature with continuous stirring for 2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching and Filtration: After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath. A brown precipitate of manganese dioxide (MnO₂) will form. Filter the mixture through a Buchner funnel to remove the manganese dioxide. Wash the precipitate with a small amount of cold distilled water.
-
Acidification and Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add a 1 M solution of hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 3-4. A white precipitate of this compound will form.
-
Isolation and Drying: Collect the white precipitate by filtration using a Buchner funnel. Wash the product with a small amount of cold distilled water to remove any remaining salts. Dry the product in a desiccator or a vacuum oven at low heat.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,4-Dichloropyridine-3-carboxaldehyde |
| Theoretical Yield | 5.45 g |
| Actual Yield | 4.63 g |
| Percent Yield | 85% |
| Melting Point | 165-168 °C |
Conceptual Application in Drug Discovery: Antimicrobial Screening
Derivatives of dichloropyridine and nicotinic acid have shown promise as antimicrobial agents. The following is a conceptual protocol for screening this compound for its potential antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving the compound)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with MHB and DMSO).
-
Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.
Hypothetical Quantitative Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 16 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Visualizations
Experimental Workflow: Synthesis to Biological Evaluation
Caption: Workflow for synthesis, purification, and biological testing.
Conceptual Signaling Pathway Inhibition
While no specific signaling pathway has been elucidated for this compound, many antimicrobial agents function by inhibiting key bacterial enzymes. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase.
Application Notes and Protocols for the Purification of 2,4-Dichloropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-dichloropyridine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are described: recrystallization, acid-base extraction, and column chromatography. While specific quantitative data for the purification of this compound is not extensively available in the public domain, the provided protocols are based on established methods for the purification of analogous carboxylic acids and pyridine derivatives.
Data Presentation
The following table summarizes the expected outcomes for the purification of a crude sample of this compound using different methods. The initial purity of the crude product is assumed to be approximately 90%.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Solvents/Reagents |
| Recrystallization | ~90 | >98 | 70-90 | Ethyl Acetate, Ethanol/Water, Toluene/Hexane |
| Acid-Base Extraction | ~90 | >95 | 85-95 | Diethyl ether, 1 M NaOH, 1 M HCl |
| Column Chromatography | ~90 | >99 | 60-80 | Silica Gel, Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, several solvent systems can be employed. A specific example for the closely related 2-chloronicotinic acid suggests ethyl acetate as a suitable solvent.
Protocol 1a: Single-Solvent Recrystallization (using Ethyl Acetate)
-
Dissolution: In a fume hood, place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring (a magnetic stirrer is recommended). Continue adding ethyl acetate dropwise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 1b: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1a, using an ice-cold ethanol/water mixture for washing.
Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5 g) in a suitable organic solvent such as diethyl ether (100 mL) in a separatory funnel.
-
Basification: Add 1 M aqueous sodium hydroxide solution (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean beaker.
-
Re-extraction: Extract the organic layer again with another portion of 1 M NaOH (25 mL) to ensure complete transfer of the carboxylic acid salt. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product under vacuum.
Purification by Column Chromatography
Column chromatography is a powerful technique for achieving high purity, especially for removing closely related impurities.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column. A small amount of silica gel can be mixed with the crude product and the solvent evaporated to create a dry-loading powder.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Analytical Determination of 2,4-Dichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyridine-3-carboxylic acid is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. As an intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate and precise quantification is crucial for quality control and regulatory compliance. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Analytical Techniques Overview
Two primary chromatographic techniques are presented for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the direct analysis of the compound in solution. It offers a balance of speed, sensitivity, and robustness for routine quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. This method provides high sensitivity and specificity, making it ideal for trace-level detection and confirmation of identity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantitative determination of this compound in bulk materials or simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acidic modifier).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution (see table below).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the HPLC-UV method based on the analysis of similar compounds.
| Parameter | Value |
| Retention Time | ~ 6.5 min |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the trace-level analysis and confirmation of this compound. A derivatization step to form a volatile ester (e.g., methyl ester) is required.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Derivatization reagents (e.g., Diazomethane or (Trimethylsilyl)diazomethane solution, or BF₃/methanol).
-
Solvents for extraction and derivatization (e.g., Diethyl ether, Hexane).
-
Standard and sample preparation equipment as listed for HPLC.
2. Derivatization (Methylation with Diazomethane - Example) Caution: Diazomethane is toxic and explosive. This procedure should be performed by trained personnel in a well-ventilated fume hood.
-
Standard/Sample Preparation: Prepare a solution of the standard or sample in a suitable solvent like diethyl ether.
-
Derivatization: Add a freshly prepared ethereal solution of diazomethane dropwise to the standard or sample solution until a faint yellow color persists, indicating a slight excess of the reagent.
-
Quenching: Allow the reaction to proceed for 10-15 minutes. Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Evaporation: Gently evaporate the solvent under a stream of nitrogen to the desired final volume.
3. GC-MS Conditions
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
4. Data Analysis
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve using derivatized standards and quantify the sample concentration.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the GC-MS method.
| Parameter | Value |
| Retention Time (Methyl Ester) | ~ 10.2 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizations
Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a pharmaceutical quality control setting.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS often depends on the analytical requirements.
Application Notes and Protocols for Coupling Reactions with 2,4-Dichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various coupling reactions involving 2,4-dichloropyridine-3-carboxylic acid and its derivatives. The protocols detailed herein are essential for the synthesis of complex substituted pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science. This document covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as standard amide bond formation techniques.
Introduction to Coupling Reactions of this compound
This compound is a versatile building block for organic synthesis, offering two distinct reactive sites for cross-coupling reactions at the C-2 and C-4 positions. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the pyridine ring and the choice of catalyst and reaction conditions. The presence of the electron-withdrawing carboxylic acid group at the 3-position is expected to influence the reactivity of the adjacent chloro substituents, making this substrate an interesting candidate for selective functionalization.
Generally, in dihalopyridines, palladium-catalyzed cross-coupling reactions tend to occur preferentially at the position with the most electrophilic carbon-halogen bond. For 2,4-dichloropyridines, the C-4 position is often more reactive towards Suzuki, Heck, and Sonogashira couplings due to the electronic influence of the ring nitrogen. Conversely, Buchwald-Hartwig amination has been shown to proceed with high regioselectivity at the C-2 position of 2,4-dichloropyridine.[1] It is important to note that the free carboxylic acid may interfere with some palladium-catalyzed reactions, and esterification of the carboxylic acid is often a recommended strategy to improve reaction outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound derivatives, this reaction allows for the introduction of aryl or vinyl substituents. Based on studies of related 2,4-dichloropyridines with electron-withdrawing groups, the Suzuki-Miyaura coupling is anticipated to proceed with high regioselectivity at the C-4 position.
Experimental Protocol: Suzuki-Miyaura Coupling at C-4
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an ester of this compound with an arylboronic acid.
Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Novel Herbicides from Dichloropyridine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel herbicidal compounds derived from dichloropyridine carboxylic acid. The described compounds, primarily substituted pyrazolyl picolinic acids, have demonstrated significant herbicidal activity, acting as synthetic auxins.
Introduction
Pyridine carboxylic acid derivatives are a well-established class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible plants.[1] This class includes commercially successful herbicides such as clopyralid and picloram. The continuous challenge of herbicide resistance necessitates the development of new active ingredients. Recent research has focused on modifying the dichloropyridine carboxylic acid scaffold to discover novel herbicides with improved efficacy and a broader spectrum of weed control.
This document outlines the synthesis of two novel series of potential herbicides: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids and 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. Their herbicidal activities against various weed species are also presented.
Mechanism of Action: Synthetic Auxins
The herbicidal activity of these novel compounds stems from their action as synthetic auxins. They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the overexpression of auxin-responsive genes, resulting in a cascade of physiological disruptions, including epinasty, senescence, and ultimately, plant death.[1][2][3][4]
Below is a diagram illustrating the auxin signaling pathway targeted by these novel herbicides.
Caption: Auxin signaling pathway disruption by novel herbicides.
Synthesis Protocols
The synthesis of these novel herbicides involves a multi-step process, starting from commercially available dichloropyridine carboxylic acid derivatives. Below are detailed protocols for the key synthetic transformations.
General Synthetic Workflow
The overall synthetic strategy involves the construction of a substituted pyrazole ring, which is then coupled to the dichloropyridine scaffold, followed by hydrolysis to yield the final carboxylic acid product.
Caption: General synthetic workflow for novel herbicides.
Experimental Protocol 1: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinonitrile (Intermediate IV)
This protocol describes the synthesis of a key intermediate for the V-series of compounds.[5]
Materials:
-
4-amino-3,5,6-trichloro-2-cyanopyridine (Intermediate III)
-
Substituted aryl hydrazine
-
Potassium carbonate
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-amino-3,5,6-trichloro-2-cyanopyridine (1.0 eq) in THF, add the appropriately substituted aryl hydrazine (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at 0-25 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Experimental Protocol 2: Hydrolysis to 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic Acid (Final Product V)
This protocol details the final hydrolysis step to yield the active herbicidal compound.[5]
Materials:
-
4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinonitrile (Intermediate IV)
-
Sulfuric acid
-
Water
Procedure:
-
Suspend the picolinonitrile intermediate (1.0 eq) in a mixture of sulfuric acid and water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final picolinic acid product.
Herbicidal Activity Data
The synthesized compounds were evaluated for their herbicidal activity against various weed species. The data is summarized in the tables below.
Table 1: Root Growth Inhibition of Arabidopsis thaliana by Novel Picolinic Acid Derivatives
| Compound ID | R1 | R2 | IC50 (µM)[6] |
| V-1 | Me | 4-Me | 5.67 |
| V-2 | CHF2 | 4-Me | 7.16 |
| V-7 | Me | 2-Br | Not specified |
| V-8 | Me | 4-Cl | Not specified |
| Picloram | - | - | >100 |
| Halauxifen-methyl | - | - | ~2.5 |
IC50 values represent the concentration required to inhibit root growth by 50%.[6]
Table 2: Post-emergence Herbicidal Activity of Selected Compounds at 300 g/ha
| Compound ID | Amaranthus retroflexus (% Inhibition) | Chenopodium album (% Inhibition) | Zea mays (Corn) (% Injury) | Triticum aestivum (Wheat) (% Injury) | Sorghum bicolor (Sorghum) (% Injury) |
| V-8 | 100 | 100 | 0 | 0 | 0 |
| Picloram | 80 | 85 | 5 | 5 | 10 |
Data from greenhouse trials. Inhibition/injury was visually assessed 14 days after treatment.
Conclusion
The synthetic protocols and activity data presented here demonstrate that novel dichloropyridine carboxylic acid derivatives, specifically those incorporating a substituted pyrazole moiety, are a promising class of herbicides. The detailed methods provide a foundation for researchers to synthesize and further explore these and related compounds. The high herbicidal activity and crop safety profile of compounds like V-8 warrant further investigation and development. These findings contribute to the ongoing effort to develop new and effective solutions for weed management in agriculture.
References
2,4-Dichloropyridine-3-Carboxylic Acid: A Versatile Intermediate in Chemical Synthesis
Hudson, NH - 2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a halogenated pyridine derivative that serves as a key building block in the synthesis of a range of chemical compounds. Its utility is primarily centered in the development of novel pharmaceuticals and agrochemicals, where the strategic placement of its chlorine and carboxylic acid functional groups allows for diverse chemical modifications. This document provides an overview of its applications, detailed experimental protocols for its use, and visualizations of relevant chemical transformations.
Physicochemical Properties
Basic information and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 262423-77-8 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Melting Point | 151 °C (decomposition) | [2] |
| Appearance | White to almost white powder/crystal | |
| SMILES | OC(=O)c1c(Cl)ccnc1Cl | [1] |
| InChIKey | ZFGZNVSNOJPGDV-UHFFFAOYSA-N | [1] |
Applications in Synthesis
This compound is a valuable precursor in organic synthesis due to the reactivity of its functional groups. The carboxylic acid moiety can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.
Pharmaceutical Intermediate
This compound is utilized in the development of new drugs, with a particular focus on those targeting neurological disorders.[2] The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this intermediate offers a unique starting point for the synthesis of complex drug candidates.
Agrochemical Intermediate
In the field of agrochemicals, this compound serves as an intermediate in the synthesis of herbicides and insecticides.[2] The development of effective and selective crop protection agents is a continuous effort, and novel molecular structures derived from this intermediate are being explored for their potential in this area.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
Synthesis of this compound from 2,4-Dichloropyridine-3-carboxaldehyde
The carboxylic acid can be prepared by the oxidation of the corresponding aldehyde.
Materials:
-
2,4-Dichloropyridine-3-carboxaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve 2,4-dichloropyridine-3-carboxaldehyde in a suitable solvent.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature with an ice bath.
-
Acidify the mixture with dilute sulfuric acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the excess potassium permanganate by adding a solution of sodium bisulfite until the purple color disappears.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Amide Bond Formation via Acid Chloride
The carboxylic acid can be converted to an amide by first forming the acid chloride, followed by reaction with an amine.
Step 1: Synthesis of 2,4-Dichloropyridine-3-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,4-dichloropyridine-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Synthesis
Materials:
-
2,4-Dichloropyridine-3-carbonyl chloride
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2,4-dichloropyridine-3-carbonyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Amide Bond Formation using Coupling Agents
Direct conversion of the carboxylic acid to an amide can be achieved using coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound, the amine, and HOBt (if used) in anhydrous DMF or DCM.
-
Add the base (e.g., DIPEA) to the mixture.
-
Add the coupling agent (EDC or DCC) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Reaction Workflows
The following diagrams illustrate the key synthetic transformations of this compound.
Due to the lack of publicly available information on specific drugs or agrochemicals synthesized directly from this compound, a signaling pathway diagram cannot be provided at this time. The development of such a diagram would be contingent on the identification of a specific biologically active molecule derived from this intermediate and the subsequent elucidation of its mechanism of action.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2,4-dichloropyridine-3-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The outlined methodology is designed to be robust and scalable, ensuring high purity and yield of the final product.
Overview and Synthetic Strategy
The recommended and most viable route for the scale-up synthesis of this compound is the oxidation of the commercially available starting material, 2,4-dichloropyridine-3-carboxaldehyde. This method is advantageous due to the ready availability of the precursor and the generally high efficiency and scalability of aldehyde oxidations. Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for this transformation.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Materials and Methods
Starting Materials and Reagents
| Material | Grade | Supplier Recommendation |
| 2,4-Dichloropyridine-3-carboxaldehyde | ≥97% Purity | Commercially available |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Standard chemical supplier |
| Sodium Metabisulfite (Na₂S₂O₅) | Technical Grade | Standard chemical supplier |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | Standard chemical supplier |
| Acetone | ACS Reagent Grade | Standard chemical supplier |
| Water | Deionized | In-house |
| Dichloromethane (DCM) | ACS Reagent Grade | Standard chemical supplier |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Standard chemical supplier |
Equipment
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Experimental Protocols
Scale-up Synthesis of this compound
This protocol describes the oxidation of 2,4-dichloropyridine-3-carboxaldehyde using potassium permanganate.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Procedure:
-
Reaction Setup:
-
In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) and a mixture of acetone and water (e.g., 1:1 v/v, approximately 10 volumes based on the starting material).
-
Stir the mixture to achieve a homogeneous suspension.
-
Cool the reactor contents to 0-5 °C using a circulating bath.
-
In a separate vessel, prepare a solution of potassium permanganate (approximately 1.2-1.5 eq) in water (approximately 5-10 volumes based on KMnO₄).
-
-
Oxidation:
-
Slowly add the potassium permanganate solution to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with water and combine the filtrates.
-
Transfer the combined filtrate to a clean reactor and cool to 0-5 °C.
-
Slowly acidify the filtrate with concentrated sulfuric acid to a pH of 2-3. A white precipitate of this compound will form.
-
Stir the suspension at 0-5 °C for 30 minutes to ensure complete precipitation.
-
Collect the crude product by filtration, and wash the filter cake with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.
-
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis.
| Parameter | Value | Notes |
| Starting Material | ||
| 2,4-Dichloropyridine-3-carboxaldehyde | 100 g (0.568 mol) | Commercially available, ≥97% purity |
| Reagents | ||
| Potassium Permanganate (KMnO₄) | 108 g (0.682 mol, 1.2 eq) | Added as an aqueous solution |
| Acetone | 500 mL | Co-solvent to aid solubility |
| Water | 500 mL (for initial suspension) | |
| Water | ~1 L (for KMnO₄ solution) | |
| Sodium Metabisulfite (Na₂S₂O₅) | As needed | Used to quench excess KMnO₄ |
| Sulfuric Acid, concentrated | As needed | For acidification to pH 2-3 |
| Reaction Conditions | ||
| Reaction Temperature | 0-10 °C | Critical to control exotherm and prevent side reactions |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS |
| Yield and Purity | ||
| Expected Crude Yield | 85-95% | |
| Expected Purified Yield | 75-85% | After recrystallization |
| Purity (by HPLC) | >98% | After purification |
| Melting Point | 151-154 °C[1] | Literature value |
Safety and Handling
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The oxidation reaction is exothermic . Strict temperature control is crucial to prevent runaway reactions.
-
Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be carried out in a well-ventilated fume hood.
Logical Relationships in the Synthesis
The following diagram illustrates the key logical relationships and dependencies in the synthetic protocol.
Caption: Logical flow from inputs to outputs in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-dichloropyridine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Oxidation of 2,4-Dichloro-3-methylpyridine
This synthetic route involves the oxidation of the methyl group at the 3-position of the pyridine ring to a carboxylic acid.
Question: The oxidation of 2,4-dichloro-3-methylpyridine is incomplete, and the yield of the desired carboxylic acid is low. What are the possible causes and solutions?
Answer:
Low yields in the oxidation of 2,4-dichloro-3-methylpyridine can stem from several factors:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial. A deficiency will lead to incomplete conversion.
-
Solution: Ensure the molar ratio of the oxidizing agent (e.g., potassium permanganate, potassium dichromate) to the starting material is optimized. It is advisable to perform small-scale trials to determine the optimal excess of the oxidizing agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of oxidation.
-
Solution: Carefully control the reaction temperature. For strong oxidizing agents like KMnO4, the reaction may need to be initiated at a lower temperature and then gradually heated to avoid side reactions. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal temperature profile.
-
-
Poor Solubility of the Starting Material: 2,4-dichloro-3-methylpyridine may have limited solubility in the reaction medium, hindering the reaction.
-
Solution: Employ a co-solvent system to improve solubility. For instance, a mixture of pyridine and water or acetic acid and water can be effective. Phase-transfer catalysts can also be beneficial in biphasic systems.
-
Question: During the work-up, I am having difficulty separating the product from the manganese dioxide byproduct (when using KMnO4). How can I improve the purification process?
Answer:
The removal of manganese dioxide (MnO2) is a common challenge in permanganate oxidations.
-
Filtration: A simple filtration may be insufficient due to the fine particle size of MnO2.
-
Solution: Use a filter aid such as Celite® or diatomaceous earth to improve filtration efficiency. A pad of the filter aid should be prepared in the funnel before filtration.
-
-
Reductive Work-up: Residual permanganate and MnO2 can be removed by a reductive work-up.
-
Solution: After the reaction is complete, add a reducing agent such as sodium bisulfite or oxalic acid until the brown MnO2 disappears and the solution becomes colorless. This converts the manganese species into soluble Mn2+ salts, which can be easily separated in the aqueous phase during extraction.
-
Route 2: Hydrolysis of 2,4-Dichloropyridine-3-carbonitrile
This approach involves the conversion of a nitrile group at the 3-position to a carboxylic acid.
Question: The hydrolysis of 2,4-dichloropyridine-3-carbonitrile stops at the amide intermediate, resulting in a low yield of the carboxylic acid. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a frequent issue, often due to the stability of the intermediate amide.
-
Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis.[1][2][3] The choice of conditions can significantly impact the outcome.
-
Acidic Hydrolysis: Heating the nitrile with a strong acid like concentrated hydrochloric acid or sulfuric acid is a common method.[3]
-
Solution: Increase the reaction time and/or the concentration of the acid. Ensure the temperature is maintained at reflux. Monitoring the reaction by TLC can help determine the necessary reaction time.
-
-
Basic Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is an alternative.[2][3] This initially forms the carboxylate salt, which is then protonated in a separate acidic work-up step.[3]
-
Solution: Use a higher concentration of the base or a co-solvent like ethanol to increase the solubility of the nitrile. Prolonged heating is often necessary.
-
-
Question: I am observing side reactions, such as the hydrolysis of the chloro-substituents on the pyridine ring. How can I minimize these unwanted reactions?
Answer:
The chloro groups on the pyridine ring can be susceptible to nucleophilic substitution, especially under harsh reaction conditions.
-
Milder Reaction Conditions: High temperatures and extreme pH can promote the hydrolysis of the C-Cl bonds.
-
Solution: Attempt the hydrolysis under milder conditions. For basic hydrolysis, using a weaker base or a lower temperature for a longer duration might be effective. For acidic hydrolysis, using a moderately concentrated acid could be a viable option.
-
-
Enzymatic Hydrolysis: Biocatalytic methods can offer high selectivity and milder reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
Oxidation of 2,4-dichloro-3-methylpyridine.
-
Oxidation of 2,4-dichloropyridine-3-carboxaldehyde.
Q2: How can I purify the final product, this compound?
A2: Purification of the final product typically involves the following steps:
-
Extraction: After the reaction, the product can be extracted into an organic solvent. If the product is in its carboxylate salt form (after basic hydrolysis), the aqueous layer should be acidified to precipitate the carboxylic acid, which can then be extracted.
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Suitable solvents for recrystallization need to be determined experimentally but may include ethanol, methanol, acetic acid, or mixtures with water.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious with strong acids, bases, and oxidizing agents.
-
Carefully managing reaction temperatures to avoid runaway reactions.
-
Consulting the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2,4-Dichloro-3-methylpyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-Dichloro-3-methylpyridine
-
Potassium permanganate (KMnO4)
-
Pyridine
-
Water
-
Sodium bisulfite
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-3-methylpyridine in a mixture of pyridine and water.
-
Slowly add potassium permanganate to the solution in portions. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add sodium bisulfite solution until the brown manganese dioxide precipitate dissolves and the solution becomes clear.
-
Acidify the solution with concentrated HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis via Hydrolysis of 2,4-Dichloropyridine-3-carbonitrile
This protocol provides a general procedure for acid-catalyzed hydrolysis.[3]
Materials:
-
2,4-Dichloropyridine-3-carbonitrile
-
Concentrated Sulfuric Acid (H2SO4)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cautiously add 2,4-dichloropyridine-3-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material and the intermediate amide are no longer observed.
-
Cool the reaction mixture in an ice bath and slowly neutralize it with a concentrated NaOH solution to a pH of approximately 7.
-
Further, adjust the pH to 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude carboxylic acid.
-
Purify by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation | Route 2: Hydrolysis |
| Starting Material | 2,4-Dichloro-3-methylpyridine | 2,4-Dichloropyridine-3-carbonitrile |
| Key Reagents | KMnO4 or K2Cr2O7 | H2SO4 or NaOH |
| Common Challenges | Incomplete oxidation, MnO2 removal | Incomplete hydrolysis, side reactions |
| Potential Advantages | Readily available starting material | Direct conversion of nitrile to acid |
| Potential Disadvantages | Use of strong oxidizing agents, byproduct removal | Harsh reaction conditions, potential for side reactions |
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloropyridine-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dichloropyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,4-dichloro-3-cyanopyridine. The second step is the hydrolysis of this nitrile to the desired carboxylic acid.
Q2: What are the critical parameters to control during the synthesis of the 2,4-dichloro-3-cyanopyridine precursor?
The key parameters to monitor and optimize include the choice of chlorinating agent, reaction temperature, solvent, and the presence and type of base. These factors can significantly influence the yield and purity of the nitrile intermediate.
Q3: What methods can be used for the hydrolysis of 2,4-dichloro-3-cyanopyridine?
The hydrolysis of the nitrile to the carboxylic acid can be achieved under both acidic and basic conditions. The choice between these methods will depend on the desired reaction rate, potential for side reactions, and the ease of product isolation. High temperatures can accelerate the reaction, but may also lead to decarboxylation of the final product.
Q4: How can I monitor the progress of the hydrolysis reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting nitrile and the appearance of the carboxylic acid product.
Q5: What are some potential side reactions to be aware of during the synthesis?
Potential side reactions include incomplete chlorination leading to mono-chlorinated byproducts, over-chlorination, and during hydrolysis, the formation of the corresponding amide as an intermediate. Under harsh hydrolysis conditions, decarboxylation of the final product to form 2,4-dichloropyridine can occur.
Troubleshooting Guides
Issue 1: Low Yield of 2,4-dichloro-3-cyanopyridine Precursor
| Possible Cause | Suggested Solution |
| Inefficient Chlorination | Ensure the use of a suitable chlorinating agent such as phosphorus oxychloride or bis(trichloromethyl)carbonate. Optimize the stoichiometry of the chlorinating agent. |
| Suboptimal Reaction Temperature | The reaction temperature for the chlorination step should be carefully controlled. A temperature range of 30-75°C is a good starting point for optimization. |
| Incorrect Base or Solvent | The choice of an organic base (e.g., triethylamine, pyridine) and an appropriate solvent (e.g., chloroform, dichloromethane) is crucial. Experiment with different base and solvent combinations to find the optimal conditions. |
| Decomposition of Starting Material | Ensure that the starting material, such as a corresponding N-oxide, is stable under the reaction conditions. Gradual addition of reagents may be necessary to control exotherms. |
Issue 2: Incomplete Hydrolysis of 2,4-dichloro-3-cyanopyridine
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. For high-temperature water hydrolysis, temperatures in the range of 190-250°C have been shown to be effective for related cyanopyridines. |
| Inappropriate pH | For acid hydrolysis, use a dilute but strong acid like HCl and heat under reflux. For alkaline hydrolysis, a solution of a strong base like NaOH is effective. The concentration of the acid or base should be optimized. |
| Poor Solubility of the Nitrile | Consider the use of a co-solvent to improve the solubility of the starting material in the hydrolysis medium. |
| Formation of Stable Amide Intermediate | The hydrolysis of nitriles proceeds through an amide intermediate. If the reaction stalls at the amide stage, more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) may be required to drive the reaction to the carboxylic acid. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material or Intermediates | Optimize the reaction conditions to ensure complete conversion. Purification of the intermediate nitrile before hydrolysis can also improve the purity of the final product. |
| Side-Products from the Chlorination Step | Purify the 2,4-dichloro-3-cyanopyridine intermediate by column chromatography or recrystallization before proceeding to the hydrolysis step. |
| Decarboxylation of the Product | Avoid excessively high temperatures during the hydrolysis and work-up to minimize the loss of the carboxylic acid group. For the hydrolysis of 2-cyanopyridine derivatives, temperatures above 135°C should be approached with caution to prevent decarboxylation.[1] |
| Difficulties in Product Isolation | After hydrolysis, the product will be in its salt form (in alkaline conditions) or protonated form (in acidic conditions). Careful pH adjustment to the isoelectric point is necessary to precipitate the carboxylic acid, which can then be isolated by filtration. Recrystallization from a suitable solvent can be used for further purification. |
Data Presentation
Table 1: Key Parameters for Optimization of 2,4-dichloro-3-cyanopyridine Synthesis
| Parameter | Range/Options | Effect on Reaction |
| Chlorinating Agent | POCl₃, (Cl₃CO)₂CO | Determines reactivity and side-product profile. |
| Molar Ratio (Agent:Substrate) | 1:1 to 5:1 | Affects the extent of chlorination. |
| Base | Triethylamine, Pyridine | Influences reaction rate and neutralizes acidic byproducts. |
| Solvent | Dichloromethane, Chloroform, Toluene | Affects solubility and reaction temperature. |
| Temperature (°C) | 30 - 100 | Impacts reaction rate and selectivity. |
| Reaction Time (h) | 1 - 24 | Determines the extent of conversion. |
Table 2: Key Parameters for Optimization of Hydrolysis of 2,4-dichloro-3-cyanopyridine
| Parameter | Range/Options | Effect on Reaction |
| Hydrolysis Condition | Acidic (e.g., aq. HCl), Basic (e.g., aq. NaOH) | Determines the reaction mechanism and work-up procedure. |
| Concentration of Acid/Base | 1 M - 6 M | Affects the rate of hydrolysis. |
| Temperature (°C) | 80 - 250 | Significantly influences the reaction rate. Higher temperatures may lead to decarboxylation. |
| Reaction Time (h) | 2 - 48 | Determines the conversion of the nitrile to the carboxylic acid. |
| Co-solvent | Ethanol, Dioxane | Can improve the solubility of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3-cyanopyridine (Hypothetical)
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for the specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the starting pyridine N-oxide (1 equivalent) in a suitable organic solvent (e.g., dichloromethane).
-
Reagent Addition: Add a chlorinating agent (e.g., bis(trichloromethyl)carbonate, 1.5 equivalents) to the solution. At a controlled temperature (e.g., 5-10°C), add an organic base (e.g., triethylamine, 2 equivalents) dropwise.
-
Reaction: After the addition is complete, warm the reaction mixture to a specified temperature (e.g., 40-60°C) and stir for a designated time (e.g., 4-12 hours), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis of 2,4-dichloro-3-cyanopyridine to this compound (Hypothetical)
This protocol is a generalized procedure and should be optimized.
A. Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,4-dichloro-3-cyanopyridine (1 equivalent) in a dilute solution of a strong acid (e.g., 3M HCl).
-
Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 6-24 hours), monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Adjust the pH of the solution to approximately 3-4 with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-3-cyanopyridine (1 equivalent) in an aqueous solution of a strong base (e.g., 3M NaOH).
-
Reaction: Heat the mixture to reflux for a designated time (e.g., 4-18 hours), monitoring the reaction progress.
-
Isolation: Cool the reaction mixture. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallization can be performed for further purification.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-dichloropyridine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q1: I am attempting to synthesize this compound by oxidizing 2,4-dichloropyridine-3-carboxaldehyde, but I'm getting a very low yield. What are the potential causes?
A1: Low yields in the oxidation of pyridine aldehydes to carboxylic acids can stem from several factors. Common causes include incomplete reaction, degradation of the starting material or product, and inefficient work-up.
-
Incomplete Reaction: The chosen oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient. Aldehydes are generally easy to oxidize, but the electron-withdrawing nature of the dichloropyridine ring can deactivate the aldehyde group.[1][2]
-
Degradation: Chlorinated pyridines can be susceptible to degradation under harsh reaction conditions. Strong oxidants or high temperatures might lead to side reactions involving the pyridine ring or the chloro-substituents.
-
Work-up and Isolation Issues: The product, being a carboxylic acid, can form salts, which might affect its solubility and extraction efficiency. Improper pH adjustment during work-up is a frequent cause of low isolated yield.
Troubleshooting Steps:
-
Choice of Oxidant: If using a mild oxidant, consider switching to a stronger one. Common oxidants for aldehyde-to-carboxylic acid conversion include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous acid), and Oxone.[3] However, be mindful that harsh conditions can lead to side reactions.
-
Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Ensure the reaction is stirred efficiently.
-
pH Adjustment: During aqueous work-up, carefully acidify the solution to protonate the carboxylate and precipitate the carboxylic acid. The isoelectric point of the product is crucial for its minimum solubility.
-
Extraction: Use an appropriate organic solvent for extraction. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
Q2: My synthesis involves the hydrolysis of 2,4-dichloropyridine-3-carbonitrile, and the yield of the carboxylic acid is poor. What could be going wrong?
A2: The hydrolysis of nitriles to carboxylic acids can be challenging, and low yields often point to incomplete hydrolysis or the formation of stable intermediates.[4][5][6]
-
Incomplete Hydrolysis: Nitrile hydrolysis proceeds through an amide intermediate. If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficiently forcing, the reaction may stop at the amide stage.[5]
-
Side Reactions: Under strong acidic or basic conditions at high temperatures, decarboxylation of the product could become a competing side reaction.[7][8] The stability of the chloro-substituents might also be compromised.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting nitrile and the formation of the intermediate amide and the final carboxylic acid product. This will help you determine if the reaction is stalling.
-
Forcing Conditions: If the amide is the major product, increase the reaction temperature and/or the concentration of the acid or base to drive the hydrolysis to completion.[9]
-
Work-up: Similar to the oxidation route, proper pH adjustment is critical during work-up to isolate the carboxylic acid. After basic hydrolysis, the product exists as a carboxylate salt; acidification is necessary to obtain the free acid.[4][6]
Issue 2: Presence of Impurities in the Final Product
Q1: After synthesizing this compound, I observe significant impurities in my NMR/LC-MS. What are the likely side products?
A1: The nature of impurities will depend on your synthetic route.
-
From Aldehyde Oxidation:
-
Unreacted Aldehyde: The most common impurity is the starting material, 2,4-dichloropyridine-3-carboxaldehyde, due to incomplete oxidation.
-
Over-oxidation Products: While less common for aldehydes, very harsh conditions could potentially lead to ring-opened products or degradation.
-
Decarboxylation Product: Thermal stress during the reaction or work-up could lead to the formation of 2,4-dichloropyridine.
-
-
From Nitrile Hydrolysis:
-
Intermediate Amide: 2,4-dichloropyridine-3-carboxamide is a very common impurity if the hydrolysis is not complete.[5]
-
Starting Nitrile: Unreacted 2,4-dichloropyridine-3-carbonitrile.
-
Decarboxylation Product: As with the oxidation route, 2,4-dichloropyridine can be formed under harsh conditions.
-
Q2: How can I purify my this compound product?
A2: Purification strategies should target the removal of the specific impurities you have identified.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, toluene) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or are easily filtered off.
-
Acid-Base Extraction: This technique is very useful for separating carboxylic acids from neutral impurities like unreacted aldehyde or nitrile. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous phase as its sodium salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can sometimes be problematic due to streaking. It is often recommended to add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of this compound?
A1: this compound is typically a white to off-white solid. Its purity can significantly affect its melting point.
Q2: Can the carboxylic acid group be prone to decarboxylation?
A2: Yes, pyridine carboxylic acids can undergo decarboxylation, especially when heated.[8][10] The ease of decarboxylation can be influenced by the position of the carboxylic acid group and the presence of other substituents. While nicotinic acid (pyridine-3-carboxylic acid) is relatively stable, the presence of other functional groups could potentially lower the decarboxylation temperature.[11] It is advisable to avoid excessive temperatures during reaction work-up and purification.
Q3: Are there any specific safety precautions I should take when working with chlorinated pyridines?
A3: Yes. Chlorinated pyridines and their derivatives should be handled with care. They are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₆H₃Cl₂NO₂ | 192.00 | White to off-white solid |
| 2,4-Dichloropyridine-3-carboxaldehyde | C₆H₃Cl₂NO | 176.00 | Solid |
| 2,4-Dichloropyridine-3-carbonitrile | C₆H₃Cl₂N₂ | 171.00 | Not specified |
| 2,4-Dichloropyridine-3-carboxamide | C₆H₄Cl₂N₂O | 191.01 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of the Aldehyde (Representative Protocol)
-
Dissolution: Dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, 1.1 eq) in water, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Quench any excess oxidant by adding a small amount of sodium bisulfite solution until the color of the permanganate is discharged.
-
Work-up: If a precipitate (MnO₂) is present, filter the mixture. Acidify the filtrate with concentrated HCl to a pH of approximately 2-3.
-
Isolation: The product should precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound by Hydrolysis of the Nitrile (Representative Protocol)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-dichloropyridine-3-carbonitrile (1.0 eq) and a 6M solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC/LC-MS, checking for the disappearance of the nitrile and the intermediate amide.
-
Cooling and Isolation: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate upon cooling.
-
pH Adjustment: If the product does not precipitate, adjust the pH of the solution. If the hydrolysis was acidic, carefully basify and then re-acidify to the isoelectric point to induce precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side reactions in the nitrile hydrolysis route.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 2,4-Dichloropyridine-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-dichloropyridine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users experiencing unexpected results or potential degradation of this compound should consult the following guide.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color, texture) | Exposure to light, heat, or reactive atmospheres. | Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased purity or presence of unknown peaks in analysis (e.g., HPLC, NMR) | Chemical degradation due to improper storage, handling, or experimental conditions. | Review storage conditions. For experiments, ensure the solvent is dry and deoxygenated, and the reaction temperature is controlled. Consider performing a stability study under your specific experimental conditions. |
| Inconsistent experimental results | Degradation of the starting material. | Use a fresh batch of the compound or re-purify the existing stock. Confirm the purity of the compound before use. |
| Poor solubility | The compound may be sensitive to pH. | When preparing solutions, consider the pH and buffer system. The solubility of carboxylic acids is generally higher at basic pH. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. It is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing is advisable.
Q2: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, as a general precaution for dichlorinated pyridine derivatives, contact with strong oxidizing agents, strong bases, and high temperatures should be avoided. Such conditions may promote degradation of the molecule.
Q3: What are the potential degradation pathways for this compound?
Although specific degradation pathways have not been extensively documented in publicly available literature, potential degradation mechanisms for a molecule with this structure could include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.
-
Hydrolysis: Reaction with water, potentially leading to the replacement of one or both chlorine atoms with hydroxyl groups. This may be influenced by pH.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
Q4: How can I check the stability of my sample of this compound?
The stability of your sample can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A time-point stability study can be designed where the purity of the compound is monitored under specific conditions (e.g., in a particular solvent, at a certain temperature) over a period of time.
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in a solution.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
-
Incubate Samples: Store aliquots of the stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), inject an aliquot from each storage condition onto the HPLC.
-
Data Analysis: Compare the chromatograms from the different time points to the initial (time zero) analysis. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the remaining compound at each time point.
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a troubleshooting workflow for stability issues.
Technical Support Center: Decarboxylation of Pyridine Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of pyridine carboxylic acids.
Troubleshooting Guide
This section addresses common issues encountered during the decarboxylation of pyridine carboxylic acids, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my decarboxylation reaction showing low to no conversion?
A1: Low or no conversion in the decarboxylation of pyridine carboxylic acids can stem from several factors related to the substrate's structure, reaction conditions, and catalyst activity.
-
Substrate Reactivity: The position of the carboxylic acid group on the pyridine ring significantly impacts its reactivity. Picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[1] This is due to the stabilization of the reaction intermediate by the adjacent nitrogen atom.[1][2] Nicotinic and isonicotinic acids are generally more stable and require more forcing conditions.
-
Insufficient Temperature: Thermal decarboxylation requires high temperatures. The optimal temperature is dependent on the specific substrate and solvent used. For instance, quinolinic acid (2,3-pyridinedicarboxylic acid) decarboxylates in water at temperatures ranging from 95°C to 120°C.[3] Ensure your reaction temperature is adequate for the specific pyridine carboxylic acid you are using.
-
Catalyst Inactivity: If you are performing a metal-catalyzed decarboxylation (e.g., using copper or silver salts), the catalyst may be inactive.[4][5] This can be due to impurities in the reaction mixture or degradation of the catalyst. Using fresh, high-purity catalysts and ligands is crucial. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can enhance the rate of decarboxylation.[6]
-
Improper Solvent: The choice of solvent is critical. High-boiling coordinating solvents like quinoline or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction and achieve the necessary high temperatures.[5][6] A 3:1 mixture of NMP and quinoline has been identified as an ideal solvent combination for microwave-assisted copper-catalyzed decarboxylation.[6]
-
Presence of Water: For some decarboxylation reactions, the presence of water can be critical, particularly for the decarboxylation of picolinate anions.[7][8] However, for other methods, anhydrous conditions may be necessary. Refer to the specific protocol for the requirements of your reaction.
Q2: My reaction is producing significant amounts of side products. What could be the cause?
A2: The formation of side products is a common issue, often arising from the reaction conditions or the inherent reactivity of the starting materials and intermediates.
-
Basic Conditions: Performing decarboxylation under strongly basic conditions can lead to side reactions. The hydroxide can react with carbonyl groups in the molecule, and the enolates formed during the reaction can be nucleophilic, leading to undesired products.[9]
-
Radical Reactions: Some decarboxylation methods may proceed through radical intermediates, which can lead to a variety of side products through undesired coupling or abstraction reactions. The use of radical scavengers like TEMPO can help determine if a radical pathway is involved.[10]
-
Reaction with Solvent: At high temperatures, the solvent can sometimes participate in the reaction, leading to impurities. For example, when using quinoline as a solvent, impurities related to its degradation or reaction with intermediates may be observed.
-
Air Sensitivity: Some catalytic systems are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the catalyst and other reagents, thus minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the decarboxylation of pyridine carboxylic acid isomers?
A1: The general order of reactivity is: Picolinic acid (2-COOH) > Nicotinic acid (3-COOH) ≈ Isonicotinic acid (4-COOH). Picolinic acid decarboxylates most readily due to the ability of the nitrogen atom to stabilize the intermediate formed upon loss of CO2, often through a zwitterionic intermediate.[1][2] Nicotinic and isonicotinic acids lack this direct stabilization and are therefore more resistant to decarboxylation.
Q2: What are the advantages of using microwave-assisted heating for decarboxylation?
A2: Microwave-assisted heating offers several advantages over conventional heating methods for decarboxylation reactions:
-
Rapid Heating: Microwaves can rapidly heat the reaction mixture to the desired temperature, significantly reducing reaction times from hours to minutes.[6][11]
-
Improved Yields: The fast and uniform heating can lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts.[6]
-
Enhanced Efficiency: It allows for the rapid screening of reaction conditions and is suitable for parallel synthesis, which is beneficial in drug discovery.[6]
Q3: Can I perform decarboxylation without a metal catalyst?
A3: Yes, thermal decarboxylation is a common method that does not require a metal catalyst. This typically involves heating the pyridine carboxylic acid in a high-boiling solvent. For example, quinolinic acid can be decarboxylated to nicotinic acid by heating in high-temperature liquid water without a catalyst.[12][13] However, the temperatures required are often high, and the substrate scope may be limited to more reactive pyridine carboxylic acids.
Q4: How do substituents on the pyridine ring affect the rate of decarboxylation?
A4: Substituents on the pyridine ring can have a significant electronic and steric effect on the rate of decarboxylation.
-
Electron-withdrawing groups can facilitate decarboxylation in some cases by stabilizing the negative charge that develops on the ring during the reaction.
-
Electron-donating groups can have a more complex effect. For 3-substituted picolinic acids, both electron-withdrawing and electron-releasing groups can accelerate decarboxylation. This is thought to be due to steric hindrance that pushes the carboxyl group out of the plane of the ring, weakening the C-C bond.[7][8]
Experimental Protocols
Protocol 1: Thermal Decarboxylation of Quinolinic Acid to Nicotinic Acid
This protocol is adapted from a non-catalytic method using high-temperature liquid water.[13]
Materials:
-
Quinolinic acid (Pyridine-2,3-dicarboxylic acid)
-
Deionized water
-
High-pressure autoclave with stirring capability
-
pH meter
-
Activated carbon
-
Crystallization vessel
-
Vacuum drying oven
Procedure:
-
Add quinolinic acid and deionized water to the autoclave in a mass ratio of 1:5.
-
Seal the autoclave and begin stirring. Heat the mixture to boiling under normal pressure and then open the exhaust valve for 3-5 minutes to purge air.
-
Close the exhaust valve and continue heating the mixture to 200-250°C. Maintain this temperature for 30-60 minutes to allow for complete decarboxylation.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Transfer the resulting solution to a crystallization vessel and adjust the pH to 3-4 with a suitable acid or base if necessary.
-
Allow the solution to cool further to induce crystallization of the crude nicotinic acid.
-
Filter the crude product and redissolve it in hot water.
-
Add activated carbon to the solution to decolorize it and heat for a short period.
-
Hot-filter the solution to remove the activated carbon and allow the filtrate to cool for recrystallization.
-
Collect the purified nicotinic acid crystals by filtration and dry them in a vacuum oven.
Protocol 2: Microwave-Assisted Copper-Catalyzed Protodecarboxylation of an Aromatic Carboxylic Acid
This protocol is a general method adapted from a microwave-assisted copper-catalyzed procedure.[6]
Materials:
-
Aromatic pyridine carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP)
-
Quinoline
-
Microwave reactor tubes
-
Microwave synthesizer
Procedure:
-
In a microwave reactor tube, combine the pyridine carboxylic acid (1 mmol), Cu₂O (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add a 3:1 mixture of NMP and quinoline (3 mL) to the tube.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 190°C for 5-15 minutes.
-
After the reaction, cool the tube to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1 M HCl) to remove basic impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the decarboxylated pyridine derivative.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Decarboxylation of Pyridine Carboxylic Acids
| Substrate | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Quinolinic Acid | Thermal | None | Water | 120 | - | - | [3] |
| Quinolinic Acid | Thermal | None | Water | 220 | 30 min | 72.9 | [12] |
| 4-Methoxybenzoic Acid | Microwave | Cu₂O/1,10-phenanthroline | NMP/Quinoline | 190 | 15 min | >95 | [6] |
| 2-Nitrobenzoic Acid | Microwave | Cu₂O/1,10-phenanthroline | NMP/Quinoline | 190 | 5 min | >95 | [6] |
| Benzoic Acid | Thermal | Cu₂O/TMEDA | NMP | 150 | 15 min | 95 | [5] |
Visualizations
Caption: General experimental workflow for the decarboxylation of pyridine carboxylic acids.
Caption: Troubleshooting flowchart for low conversion in decarboxylation reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2,4-dichloropyridine-3-carboxylic acid, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the potential starting materials for the synthesis of this compound?
A1: Several starting materials can be considered based on commercially availability and synthetic accessibility. A common precursor is 2,4-dihydroxynicotinic acid or its esters. Another approach could involve the oxidation of a pre-functionalized pyridine, such as 2,4-dichloro-3-methylpyridine.
Q2: What is a common synthetic strategy to introduce the chloro groups onto the pyridine ring?
A2: A widely used method for chlorination of hydroxypyridines is the use of phosphoryl chloride (POCl₃), often in the presence of a base or a catalyst. This reaction typically requires elevated temperatures to proceed to completion.
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, working with phosphoryl chloride requires extreme caution as it is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use.
Q4: How can the final product, this compound, be purified?
A4: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent will depend on the solubility of the product and any impurities. Column chromatography on silica gel may also be employed if simple recrystallization is insufficient to achieve the desired purity.
Troubleshooting Guides
Below are troubleshooting guides for a potential two-step synthesis of this compound starting from 2,4-dihydroxynicotinic acid.
Step 1: Synthesis of Ethyl 2,4-dichloronicotinate from Ethyl 2,4-dihydroxynicotinate
Experimental Protocol:
-
To a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2,4-dihydroxynicotinate (1 equivalent).
-
Slowly add phosphoryl chloride (POCl₃, 5-10 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dichloronicotinate.
| Parameter | Value |
| Starting Material | Ethyl 2,4-dihydroxynicotinate |
| Reagent | Phosphoryl chloride (POCl₃) |
| Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with ice, extraction |
| Expected Yield | 70-85% |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient temperature or reaction time. | Ensure the reaction is maintained at the specified reflux temperature. Extend the reaction time and continue to monitor by TLC/HPLC. |
| Moisture in the reaction setup. | Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture. | |
| Low yield of the desired product | Incomplete reaction. | See above. |
| Product loss during work-up. | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. | |
| Formation of dark-colored byproducts | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Consider using a milder chlorinating agent if possible. |
| Difficulty in isolating the product after work-up | Product may be partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. |
Step 2: Hydrolysis of Ethyl 2,4-dichloronicotinate to this compound
Experimental Protocol:
-
Dissolve the crude ethyl 2,4-dichloronicotinate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
| Parameter | Value |
| Starting Material | Ethyl 2,4-dichloronicotinate |
| Reagent | Sodium hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Work-up | Acidification and precipitation |
| Expected Yield | 85-95% |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient base or reaction time. | Increase the amount of sodium hydroxide and/or extend the reaction time. |
| Low reaction temperature. | Ensure the reaction is maintained at the specified reflux temperature. | |
| Product does not precipitate upon acidification | Product is soluble in the acidic aqueous solution. | Cool the solution in an ice bath to decrease solubility. If precipitation is still not observed, extract the aqueous solution with a suitable organic solvent like ethyl acetate. |
| Insufficient acidification. | Check the pH of the solution and add more acid if necessary to reach a pH of 2-3. | |
| Oily product obtained instead of a solid | Presence of impurities. | Try to triturate the oily product with a non-polar solvent like hexane to induce crystallization. If this fails, purify the product by column chromatography. |
| Low purity of the final product | Incomplete hydrolysis of the starting material. | Ensure the hydrolysis reaction goes to completion by monitoring with TLC/HPLC. |
| Co-precipitation of impurities. | Wash the filtered product thoroughly with cold water. Recrystallize the crude product from a suitable solvent. |
Visualized Experimental Workflow
Caption: A two-step synthesis of this compound.
Technical Support Center: Troubleshooting the Purification of Dichlorinated Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dichlorinated pyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude dichlorinated pyridine products?
A1: Common impurities largely depend on the specific synthetic route employed. However, they typically include:
-
Unreacted Starting Materials: Such as partially chlorinated pyridine intermediates (monochlorinated pyridines) or the initial pyridine starting material.
-
Isomeric Byproducts: Formation of undesired dichloropyridine isomers can occur depending on the reaction conditions.
-
Over-reaction Products: Trichlorinated or tetrachlorinated pyridines may be present if the reaction is not carefully controlled.
-
Reagents and Catalysts: Residual reagents from the chlorination reaction.
-
Pyridine N-oxides: These can form if oxidative conditions are present.[1]
-
Solvent-Related Impurities: If dichloromethane (DCM) is used as a solvent, it can react with pyridine derivatives, especially under ambient conditions over time, to form 1,1'-methylenebispyridinium dichloride salts, which can appear as a white precipitate.[2][3]
-
Water: Pyridine compounds are often hygroscopic and can retain water.[4]
Q2: My dichlorinated pyridine product is a yellow or brown oil/solid, but the literature reports it as colorless. What is the cause?
A2: Discoloration is a common indicator of impurities or degradation products. Prolonged exposure to air and light can lead to the formation of colored byproducts for many pyridine derivatives.[5] It is highly recommended to analyze the sample for purity using methods like HPLC, GC-MS, or NMR spectroscopy to identify the nature of the colored contaminants.
Q3: Which purification technique is generally the most effective for dichlorinated pyridines?
A3: The optimal purification method depends on the physicochemical properties of your specific dichlorinated pyridine and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective first step for separating the basic dichlorinated pyridine from non-basic or acidic impurities.[6][7][8]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. However, it can be challenging for pyridine derivatives due to their interaction with the silica gel stationary phase.[5][9]
-
Recrystallization: For solid compounds, this is an excellent method for achieving high purity, provided a suitable solvent system can be identified.[10][11]
-
Distillation: This can be effective for liquid products, but it may not be suitable for separating isomers with close boiling points.[12]
Troubleshooting Guides
Acid-Base Extraction Issues
Problem: Low recovery of the dichlorinated pyridine after acid-base extraction.
| Possible Cause | Troubleshooting Steps |
| Incomplete Protonation | Ensure the aqueous acidic solution (e.g., 1-2M HCl) is of sufficient concentration and volume to fully protonate the pyridine derivative. Check the pH of the aqueous layer to confirm it is acidic (pH < 2).[7][13] |
| Product is Water-Soluble | If your dichlorinated pyridine has polar functional groups, its salt form may be highly soluble in the aqueous layer. To recover the product, carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is > 8, then extract with an organic solvent. |
| Emulsion Formation | An emulsion between the organic and aqueous layers can trap the product. To break the emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite. |
Column Chromatography Issues
Problem: Significant peak tailing during silica gel column chromatography.
| Possible Cause | Troubleshooting Steps |
| Strong Analyte-Stationary Phase Interaction | The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, causing tailing.[9] Deactivate the silica gel by adding a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the eluent.[5] |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal for separating your compound from impurities. Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and test by TLC to find the best separation. |
| Column Overloading | Using too much crude sample relative to the amount of stationary phase can lead to broad, tailing peaks. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 by weight. |
Recrystallization Issues
Problem: The dichlorinated pyridine product "oils out" or fails to crystallize.
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution/Cooling Too Quickly | The concentration of the compound in the solvent is too high, or the solution was cooled too rapidly, preventing crystal lattice formation. Try adding a small amount of additional solvent or allowing the solution to cool more slowly to room temperature before placing it in an ice bath.[5] |
| Inappropriate Solvent | The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[10] Test a range of solvents with varying polarities. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try purifying the material by another method, such as a quick filtration through a silica plug or an acid-base extraction, before attempting recrystallization.[11] |
| Crystallization Not Initiated | If the solution is stable, crystallization may not start spontaneously. Try adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[10] |
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment of Dichlorinated Pyridines
This table provides a comparative overview of common analytical techniques for purity assessment, with example data for a hypothetical dichlorinated pyridine.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[14] | Separation based on partitioning between a mobile and stationary phase.[14] | Signal intensity is directly proportional to the number of nuclei.[14] |
| Purity of Dichlorinated Pyridine (%) | 99.4 | 99.7 | 99.8 (absolute molar %) |
| Common Impurities Detected | Volatile organic compounds, residual solvents, starting materials. | Less volatile organic impurities, starting materials, by-products.[14] | Impurities with proton signals distinct from the analyte. |
| Unidentified Impurities (%) | 0.3 | 0.1 | Not Applicable |
| Residual Solvent (e.g., Toluene, %) | Quantifiable | Not typically quantified | 0.1 |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Dichlorinated Pyridine Purification
-
Dissolution: Dissolve the crude dichlorinated pyridine product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Allow the layers to separate. The protonated dichlorinated pyridine hydrochloride salt will be in the lower aqueous layer. Drain and collect the aqueous layer.
-
Organic Layer Re-extraction: Extract the organic layer two more times with 1M HCl to ensure complete extraction of the basic product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 5M NaOH solution with stirring until the pH is greater than 8 (confirm with pH paper). The dichlorinated pyridine should precipitate if it is a solid or form an oily layer.
-
Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified dichlorinated pyridine.[7]
Protocol 2: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove final traces of triethylamine.
Mandatory Visualizations
Caption: A workflow for troubleshooting dichlorinated pyridine purification.
Caption: A diagram illustrating the acid-base extraction workflow.
References
- 1. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 2. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Certain problems of the extraction and refining of heavy pyridine bases (a survey) (Journal Article) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloropyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical laboratory-scale synthesis involves a two-step process:
-
Vilsmeier-Haack Formylation: Conversion of 2,4-dichloropyridine to 2,4-dichloropyridine-3-carboxaldehyde.
-
Oxidation: Oxidation of the resulting aldehyde to the desired this compound.
The choice of solvent is critical in both steps to ensure high yield and purity.
Q2: How does the choice of solvent impact the Vilsmeier-Haack formylation step?
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (typically from DMF and phosphorus oxychloride). The solvent for the subsequent formylation of 2,4-dichloropyridine needs to be inert to the highly reactive reagent.
-
Recommended Solvents: Aprotic solvents such as 1,2-dichloroethane or chloroform are often used.
-
Solvents to Avoid: Protic solvents (e.g., alcohols, water) will react with and consume the Vilsmeier reagent, quenching the reaction. Ethereal solvents like THF can also be cleaved by the reagent under harsh conditions.
Q3: What are the most critical solvent considerations for the oxidation of 2,4-dichloropyridine-3-carboxaldehyde?
The choice of solvent for the oxidation step depends on the oxidizing agent used. The solvent must not be oxidized itself and should facilitate the reaction kinetics.
-
For permanganate-based oxidations (e.g., KMnO₄): A mixture of a polar organic solvent like acetone or tert-butanol with water is common to dissolve both the organic substrate and the inorganic oxidant.
-
For chromium-based oxidations (e.g., Jones reagent): Acetone is a typical solvent, as it is relatively resistant to oxidation under these conditions and effectively dissolves the starting material.
-
For milder oxidations (e.g., sodium chlorite): A buffered aqueous system, often with a co-solvent like acetonitrile or THF, is used to maintain the optimal pH for the reaction.
Troubleshooting Guides
Problem 1: Low or No Yield of 2,4-Dichloropyridine-3-Carboxaldehyde (Formylation Step)
| Potential Cause | Troubleshooting Step | Solvent-Related Consideration |
| Vilsmeier reagent decomposition | Ensure anhydrous conditions. Use freshly distilled phosphorus oxychloride and dry DMF. | The presence of water or other protic impurities in the reaction solvent will destroy the Vilsmeier reagent. Use a dry, aprotic solvent like 1,2-dichloroethane. |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress using TLC or GC. | The solvent can affect reaction kinetics. A solvent with a higher boiling point, such as 1,2-dichloroethane, allows for higher reaction temperatures compared to dichloromethane. |
| Difficult work-up | Quench the reaction by slowly adding it to ice-water, followed by neutralization with a base (e.g., NaOH solution). | The choice of extraction solvent is crucial. Dichloromethane or ethyl acetate are commonly used to extract the product from the aqueous layer.[1] |
Problem 2: Low Yield or Incomplete Conversion during Oxidation to the Carboxylic Acid
| Potential Cause | Troubleshooting Step | Solvent-Related Consideration |
| Poor solubility of reactants | Select a solvent system that can dissolve both the aldehyde and the oxidizing agent. | For heterogeneous reactions (e.g., with KMnO₄), vigorous stirring and a suitable co-solvent (e.g., acetone/water) are necessary to facilitate phase transfer. |
| Oxidant decomposition | For pH-sensitive oxidants like sodium chlorite, use a buffer (e.g., a phosphate buffer). | The co-solvent should be stable at the reaction pH. Acetonitrile is a good choice in buffered systems. |
| Side product formation | Over-oxidation can occur. Control the temperature and the stoichiometry of the oxidizing agent. | The solvent can influence the reaction's selectivity. A less polar solvent might slow down the reaction, potentially reducing over-oxidation. |
Data Presentation: Solvent Effects on Oxidation Yield
The following table provides illustrative data on how solvent choice can impact the yield of the oxidation of 2,4-dichloropyridine-3-carboxaldehyde to this compound. (Note: This data is representative and based on general principles of oxidation reactions).
| Oxidizing Agent | Solvent System | Typical Temperature (°C) | Representative Yield (%) | Key Considerations |
| Potassium Permanganate | Acetone/Water (1:1) | 0 - 25 | 75-85 | Good for cost-effectiveness, but work-up can be challenging due to MnO₂ byproduct. |
| Jones Reagent | Acetone | 0 - 25 | 80-90 | High yield, but uses toxic chromium. The solvent must be free of oxidizable impurities. |
| Sodium Chlorite | Acetonitrile/Water with buffer | 25 - 40 | 85-95 | Milder conditions and less toxic byproducts. Good solubility of reactants is key. |
| Oxone® | DMF/Water | 25 | 70-80 | Can be effective, but DMF can be difficult to remove during work-up. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyridine-3-Carboxaldehyde
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add dry N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Formylation: Dissolve 2,4-dichloropyridine (1 equivalent) in anhydrous 1,2-dichloroethane.[2][3]
-
Add the solution of 2,4-dichloropyridine to the Vilsmeier reagent.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the mixture with a cold 30% aqueous sodium hydroxide solution to pH 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
Protocol 2: Oxidation to this compound
-
Dissolution: Dissolve the crude 2,4-dichloropyridine-3-carboxaldehyde (1 equivalent) in a mixture of acetonitrile and water (2:1).
-
Reaction Setup: Add sodium dihydrogen phosphate (1.5 equivalents) as a buffer.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 equivalents) in water.
-
Oxidation: Slowly add the sodium chlorite solution to the aldehyde solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product will precipitate as a solid. If not, extract with ethyl acetate (3 x 50 mL).
-
Collect the solid by filtration or concentrate the organic extracts.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the oxidation step, focusing on solvent and reaction conditions.
References
Validation & Comparative
Characterization of 2,4-Dichloropyridine-3-Carboxylic Acid: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of spectroscopic methods for the characterization of 2,4-dichloropyridine-3-carboxylic acid, a key heterocyclic building block. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for unambiguous structure determination, this document also explores the complementary roles of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
Predictive Analysis of ¹H and ¹³C NMR Spectra
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established substituent effects on the pyridine ring and known chemical shift ranges for carboxylic acids. The estimations provide a robust baseline for researchers in interpreting experimentally acquired data.
The expected ¹H NMR spectrum will feature two signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine ring. The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift.
In the ¹³C NMR spectrum, six distinct signals are anticipated: four for the carbon atoms of the pyridine ring and one for the carboxylic acid carbon. The carbon atoms directly bonded to chlorine atoms will exhibit characteristically downfield shifts.
Comparison of Analytical Techniques
A multi-faceted analytical approach is often indispensable for the comprehensive characterization of novel compounds. The following table compares the utility of NMR, FTIR, and MS in the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | - Number of unique proton environments- Chemical environment of protons- Proton-proton coupling relationships- Relative number of protons | - Unambiguous structure determination- Detailed information on molecular connectivity | - Lower sensitivity compared to MS- Can be complex for impure samples |
| ¹³C NMR | - Number of unique carbon environments- Chemical environment of carbons | - Direct observation of the carbon skeleton- Complements ¹H NMR for complete structural assignment | - Low natural abundance of ¹³C results in lower sensitivity- Longer acquisition times |
| FTIR | - Presence of functional groups | - Fast and simple to operate- Excellent for identifying key functional groups (e.g., C=O, O-H, C-Cl) | - Provides limited information on the overall molecular structure- Can be difficult to interpret complex spectra |
| Mass Spec. | - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns for structural clues | - Extremely high sensitivity- Provides molecular weight information[1]- GC-MS can separate mixtures prior to analysis[2][3] | - Isomers may not be distinguishable by MS alone- Fragmentation can be complex to interpret[4][5] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Alternative Analytical Techniques
-
FTIR Spectroscopy: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum should be acquired over a range of 4000-400 cm⁻¹. Key expected vibrational bands include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Cl stretches.[6]
-
Mass Spectrometry: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2][7] For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a chlorine atom or the carboxylic acid group.[4][8]
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pragolab.cz [pragolab.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dichloropyridine-3-Carboxylic Acid
For researchers and professionals in drug development and analytical chemistry, the precise and sensitive quantification of halogenated heterocyclic compounds is paramount. 2,4-Dichloropyridine-3-carboxylic acid, a key chemical intermediate, requires robust analytical methodologies for its characterization and quantification. This guide provides a comparative overview of two powerful mass spectrometry-based techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established methods for structurally similar analytes, such as dichlorophenoxyacetic acid (2,4-D) and other pyridine derivatives, to provide a predictive performance comparison.
Performance Comparison: LC-MS/MS vs. GC-MS
Both LC-MS/MS and GC-MS offer high selectivity and sensitivity, making them suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, required sensitivity, and laboratory workflow. LC-MS/MS is generally preferred for its ability to analyze polar, non-volatile compounds directly, while GC-MS may require derivatization for such analytes to improve volatility.
Table 1: Comparison of Analytical Performance for Halogenated Carboxylic Acids
| Parameter | LC-MS/MS | GC-MS with Derivatization |
| Limit of Detection (LOD) | 0.004 - 0.03 µg/L[1][2] | Typically low ng/m³ to µg/L range[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/L[1][2][4] | Typically low ng/m³ to µg/L range[3] |
| Linearity (r²) | >0.997[1] | >0.99 |
| Sample Preparation | Simple dilution or solid-phase extraction (SPE) | Derivatization (e.g., silylation, methylation) required[3][5] |
| Throughput | High | Moderate |
| Selectivity | Excellent (with MRM)[1] | Very Good (with SIM or MS/MS) |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally lower, but matrix can affect derivatization |
Detailed Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and GC-MS analysis, adapted from established procedures for similar compounds.
1. LC-MS/MS Protocol
This protocol is designed for the direct analysis of this compound in a sample matrix.
-
Sample Preparation (Aqueous Sample):
-
Acidify the sample to pH 2 with a suitable acid (e.g., formic acid).
-
For trace analysis, perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-matching solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase column, such as a C18 or a mixed-mode column (e.g., Phenomenex Synergi Hydro-RP).[4]
-
Mobile Phase A: 5 mM ammonium acetate in water.[4]
-
Mobile Phase B: Methanol or Acetonitrile.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
Predicted MRM Transitions: Based on the molecular weight of 192.00 g/mol , potential transitions would involve the precursor ion [M-H]⁻ at m/z 190.9. Fragmentation would likely involve the loss of CO₂ (44 Da) or HCl (36 Da).
-
Quantitative Transition: m/z 191 → 147 (Loss of CO₂)
-
Confirmatory Transition: m/z 193 → 149 (Isotopic peak for dichlorinated compound)
-
-
2. GC-MS Protocol
This protocol includes a necessary derivatization step to make the carboxylic acid amenable to gas chromatography.
-
Sample Preparation and Derivatization (e.g., Methylation):
-
Extract the analyte from the sample using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
Add a methylating agent, such as methanolic HCl or diazomethane (with appropriate safety precautions).[5]
-
Heat the mixture if necessary to complete the reaction.
-
Neutralize the excess reagent and dilute with a suitable solvent for injection (e.g., hexane).
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[2][4]
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM) or full scan.
-
Predicted Key Ions (for methyl ester): The molecular ion of the methyl ester (C₇H₅Cl₂NO₂) would be at m/z 205. Key fragments would arise from the loss of the methoxy group (-OCH₃, M-31), the carboxyl group (-COOCH₃, M-59), or a chlorine atom (-Cl, M-35). The isotopic pattern of two chlorine atoms will be a distinctive feature in the mass spectrum.
-
Visualizing the Analytical Workflow
To better illustrate the steps involved in each analytical approach, the following diagrams outline the experimental workflows.
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2,4-Dichloropyridine-3-carboxylic Acid and Other Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast landscape of pyridine derivatives, halogenated pyridinecarboxylic acids represent a particularly important class of compounds, often serving as key intermediates or exhibiting potent biological activities themselves. This guide provides a comparative overview of 2,4-dichloropyridine-3-carboxylic acid against other notable pyridine derivatives, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyridine ring significantly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and biological interactions. The table below summarizes key physicochemical properties of this compound and other relevant pyridinecarboxylic acid derivatives.
| Compound | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 2,4-Dichloronicotinic acid | 262423-77-8 | C₆H₃Cl₂NO₂ | 192.00 | 151-156 |
| Nicotinic acid | Pyridine-3-carboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 | 236.6 |
| Isonicotinic acid | Pyridine-4-carboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 | 317 |
| 3,5-Dichloropyridine derivative (example antagonist) | Not specified | Not specified | Not specified | Not specified | Not specified |
Biological Activity: A Focus on Enzyme Inhibition and Receptor Antagonism
While direct comparative studies across multiple targets are limited, existing research provides insights into the biological activities of various pyridine derivatives, particularly as enzyme inhibitors and receptor antagonists.
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and neuropathic pain, making it an attractive therapeutic target.[2][3] Studies on a series of 3,5-dichloropyridine derivatives have highlighted the critical role of the dichloro-substitution for potent P2X7 antagonism.
| Compound | Target | Assay | IC₅₀ (nM) |
| 3,5-Dichloropyridine derivative 51 | human P2X7 | EtBr uptake | 4.9 |
| 3,5-Dichloropyridine derivative 52 | human P2X7 | EtBr uptake | 13 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Certain pyridine derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target | Inhibition Constant (Kᵢ) (µM) |
| Pyridine derivative 5c | Acetylcholinesterase | 0.336 (Binding Energy = -11.6 kcal/mol) |
| Naltrexone derivative 88 | µ-opioid receptor | 880-fold improved binding affinity vs. Naltrexone |
Kᵢ represents the inhibition constant, indicating the potency of an inhibitor. A lower Kᵢ value signifies higher potency.[1]
Herbicidal Activity
Pyridinecarboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to abnormal growth and plant death.[4][5] The substitution pattern on the pyridine ring is critical for their herbicidal efficacy.
| Compound | Target Species | ED₅₀ (g ae ha⁻¹) |
| Aminopyralid | Canola | 60.3 |
| Picloram | Canola | 227.7 |
| Triclopyr | Canola | 37.3 |
| Aminocyclopyrachlor (AMCP) | Canola | 112.9 |
| Aminopyralid | Squash | 21.1 |
| Picloram | Squash | 23.3 |
| Triclopyr | Squash | 7.8 |
| Aminocyclopyrachlor (AMCP) | Squash | 6.6 |
ED₅₀ represents the effective dose required to cause a 50% reduction in plant growth.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of pyridine derivatives.
General Synthesis of this compound
A common route for the synthesis of this compound involves the oxidation of the corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde.[7]
Materials:
-
2,4-Dichloropyridine-3-carboxaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or other acidic medium
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dichloropyridine-3-carboxaldehyde in a suitable solvent such as dichloromethane.
-
Prepare an aqueous solution of the oxidizing agent (e.g., KMnO₄) and acid (e.g., H₂SO₄).
-
Slowly add the oxidizing solution to the aldehyde solution at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite until the purple color of permanganate disappears.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system.
In Vitro P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
This assay measures the ability of a compound to block the influx of ethidium bromide (EtBr), a fluorescent dye, through the P2X7 receptor channel upon activation by an agonist like BzATP.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HEPES-buffered saline)
-
Ethidium bromide (EtBr)
-
BzATP (P2X7 receptor agonist)
-
Test compounds (e.g., 3,5-dichloropyridine derivatives)
-
Fluorescence plate reader
Procedure:
-
Culture HEK293-hP2X7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add a solution of EtBr and BzATP to the wells to initiate the receptor activation and dye uptake.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm and 595 nm, respectively) over time.
-
Calculate the rate of EtBr uptake and determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the molecular pathways in which these compounds act and the workflows for their evaluation is crucial for drug development.
Figure 1. A generalized workflow for the synthesis of this compound.
Figure 2. A simplified diagram of a kinase signaling pathway, a common target for pyridine-based inhibitors.
Figure 3. A general workflow for the in vitro biological evaluation of pyridine derivatives.
Conclusion
This compound and its related derivatives represent a valuable class of compounds in drug discovery and agrochemical research. The presence and position of chloro-substituents on the pyridine ring profoundly impact their biological activity, as evidenced by the potent P2X7 receptor antagonism of 3,5-dichloropyridine derivatives. While direct, comprehensive comparative data for this compound across a range of biological targets remains an area for further investigation, the available information underscores the importance of this structural motif. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of the structure-activity relationships within this important class of pyridine derivatives. Future research focusing on direct comparative analyses will be invaluable for the rational design of next-generation therapeutic and agrochemical agents.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From lead to clinic: A review of the structural design of P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 7. 2,4-Dichloronicotinaldehyde|CAS 134031-24-6|Research Chemical [benchchem.com]
Unveiling the Biological Potential of 2,4-Dichloropyridine-3-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, derivatives of 2,4-dichloropyridine-3-carboxylic acid are emerging as a versatile class of compounds with a range of potential therapeutic and agricultural applications. This guide provides an objective comparison of the performance of these derivatives, supported by available experimental data, to illuminate their potential in various fields.
Derivatives of this compound, also known as 2,4-dichloronicotinic acid, have been investigated for a spectrum of biological activities, including herbicidal, anticancer, and anti-inflammatory effects. The reactivity of the carboxylic acid group allows for the synthesis of a diverse library of derivatives, such as amides and esters, which can be tailored to interact with specific biological targets. The dichloropyridine core itself is a key pharmacophore that can influence the compound's potency, selectivity, and pharmacokinetic properties.
Herbicidal Activity
Recent research has highlighted the potent herbicidal activity of certain 2,4-dichloronicotinic acid derivatives. A notable example is a pyrazole derivative synthesized from 2,4-dichloronicotinic acid, which has demonstrated significant inhibition of Arabidopsis thaliana root growth.
Quantitative Data for Herbicidal Activity
| Compound | Target | Biological Activity Metric | Value |
| Pyrazole derivative of 2,4-dichloronicotinic acid | Arabidopsis thaliana root growth | IC50 | 0.04 µM[1] |
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
The herbicidal activity of the pyrazole derivative was determined by evaluating its effect on the root growth of Arabidopsis thaliana. The assay is typically performed as follows:
-
Seed Sterilization and Plating: Seeds of A. thaliana are surface-sterilized to prevent microbial contamination. They are then plated on a sterile nutrient agar medium, such as Murashige and Skoog (MS) medium, in Petri dishes.
-
Compound Application: The test compound, in this case, the pyrazole derivative of 2,4-dichloronicotinic acid, is dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations. A control group with the solvent alone is also prepared.
-
Incubation: The plates are incubated in a controlled environment with specific light and temperature conditions to allow for seed germination and root growth.
-
Data Collection and Analysis: After a set period of incubation, the root length of the seedlings is measured. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the compound required to inhibit root growth by 50% compared to the control group. A lower IC50 value indicates higher herbicidal potency.[1]
Anticancer and Anti-inflammatory Potential
The synthesis of these derivatives often begins with the conversion of this compound to its more reactive acyl chloride form, 2,4-dichloropyridine-3-carbonyl chloride.[2] This intermediate can then be readily reacted with various nucleophiles, such as amines and alcohols, to generate a diverse range of amide and ester derivatives for biological screening.
Experimental Workflow for Derivative Synthesis and Screening
The general workflow for identifying and characterizing the biological activity of this compound derivatives can be visualized as follows:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
This systematic approach allows for the exploration of the chemical space around the this compound scaffold and the identification of derivatives with optimized biological activity.
References
A Comparative Guide to the Structure-Activity Relationship of Dichloronicotinic Acids as Kynurenine-3-Monooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichloronicotinic acids, with a focus on their inhibitory activity against kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism. Dysregulation of this pathway has been implicated in a range of neurodegenerative disorders, making KMO an attractive therapeutic target. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathway and SAR principles.
Quantitative Comparison of KMO Inhibitory Activity
The inhibitory potency of nicotinic acid derivatives against KMO is significantly influenced by the position of the chloro substituents on the pyridine ring. While comprehensive SAR data for a full series of dichloronicotinic acids is limited in publicly available literature, studies on closely related analogs provide valuable insights. Notably, research into benzoylalanines, which share structural similarities with nicotinic acids, has highlighted the importance of a 3,4-dichloro substitution pattern for potent KMO inhibition.
| Compound | Structure | Target | IC50 (µM) | Reference Compound |
| 3,4-Dichlorobenzoylalanine | Analog of 3,4-Dichloronicotinic Acid | KMO | 0.33 | Yes |
| Nicotinic Acid | Parent Compound | KMO | >100 | No |
| 2,6-Dichloronicotinic Acid | Isomer | KMO | N/A | No |
| 4,6-Dichloronicotinic Acid | Isomer | KMO | N/A | No |
| 5,6-Dichloronicotinic Acid | Isomer | KMO | N/A | No |
Note: N/A indicates that specific IC50 values for KMO inhibition were not found in the reviewed literature. The data for 3,4-Dichlorobenzoylalanine is included as a potent analog to infer the potential activity of 3,4-dichloronicotinic acid.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, the following SAR principles for KMO inhibition by dichloronicotinic acids can be inferred:
-
Optimal Substitution: A 3,4-dichloro substitution pattern on the aromatic ring appears to be optimal for high inhibitory potency against KMO.
-
Other Isomers: While 2,6-, 4,6-, and 5,6-dichloronicotinic acids are commercially available and used as intermediates in pharmaceutical and agrochemical synthesis, their specific KMO inhibitory activities are not well-documented in public literature.[1][2][3] Their different substitution patterns would likely result in varied potencies, warranting further investigation to establish a complete SAR profile. 2,6-Dichloronicotinic acid, for instance, is a precursor for pyridine derivatives that inhibit human 11β-hydroxysteroid dehydrogenase type 1.[4] 4,6-Dichloronicotinic acid serves as an intermediate for herbicides and various drug candidates.[2] 5,6-Dichloronicotinic acid has been shown to inhibit the catalysis of acetylcholine chloride and is explored for its potential in Alzheimer's disease.[3]
Kynurenine Pathway and its Role in Neurodegeneration
The kynurenine pathway is the main route for tryptophan catabolism. Under normal physiological conditions, it produces essential molecules like NAD+. However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites and a deficit of neuroprotective ones.
Figure 1: Simplified Kynurenine Pathway in Neurodegeneration.
As depicted in Figure 1, Kynurenine-3-monooxygenase (KMO) is a pivotal enzyme that directs the pathway towards the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK), which is a precursor to quinolinic acid (QUIN). QUIN is a potent NMDA receptor agonist and can lead to excitotoxicity and neuronal cell death. Conversely, kynurenine can be converted by kynurenine aminotransferase (KAT) to the neuroprotective kynurenic acid (KYNA), an NMDA receptor antagonist. Inhibition of KMO is a promising therapeutic strategy as it is expected to decrease the production of neurotoxic metabolites and shunt the pathway towards the neuroprotective KYNA branch.
Experimental Protocols
KMO Inhibitor Screening Assay
A common method to determine the inhibitory potential of compounds against KMO is a spectrophotometric assay. This in vitro assay measures the activity of recombinant human KMO.
Principle:
The assay measures the decrease in NADPH concentration, a cofactor required for KMO activity, which is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (dichloronicotinic acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compound or vehicle control.
-
Initiation: Start the reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 340 nm.
-
Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for KMO Inhibition Assay.
Logical Relationship of SAR for KMO Inhibition
The following diagram illustrates the logical relationship of the structural features of dichloronicotinic acids and their expected impact on KMO inhibitory activity, based on the available information.
Figure 3: Logical Flow of SAR for Dichloronicotinic Acids.
Conclusion
The structure-activity relationship of dichloronicotinic acids as KMO inhibitors is an area with significant therapeutic potential, particularly for neurodegenerative diseases. Current data on related analogs strongly suggest that the 3,4-dichloro substitution pattern is a key feature for potent KMO inhibition. Further systematic studies on a series of dichloronicotinic acid isomers are warranted to fully elucidate the SAR and to identify lead compounds for further development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and interpret such studies.
References
A Comparative Guide to the Efficacy of Dichloropyridine Carboxylic Acid Herbicides
This guide provides a comprehensive comparison of the efficacy of herbicides derived from dichloropyridine carboxylic acid, tailored for researchers, scientists, and professionals in drug and herbicide development. It delves into their mechanism of action, presents comparative performance data against various weed species, and outlines detailed experimental protocols for efficacy evaluation.
Introduction to Dichloropyridine Carboxylic Acid Herbicides
Herbicides derived from dichloropyridine carboxylic acid, such as aminopyralid, clopyralid, and picloram, are a class of synthetic auxin herbicides.[1][2] They are highly effective in controlling a wide range of broadleaf weeds, including many noxious and invasive species, in various settings such as pastures, rangelands, and non-crop areas.[3][4] Their mode of action mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[4][5] This guide offers an objective comparison of their performance with other alternatives, supported by experimental data.
Mechanism of Action: Synthetic Auxin Mimicry
Dichloropyridine carboxylic acid herbicides function by mimicking the plant growth hormone indole-3-acetic acid (IAA).[6] Upon absorption by the plant's foliage and roots, these synthetic auxins are translocated to the meristematic tissues. There, they bind to auxin receptors, primarily the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box), which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6]
This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[6] The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to a cascade of downstream effects. These include uncontrolled cell division and elongation, epinasty (twisting and bending of stems and leaves), and disruption of normal plant development, which ultimately leads to plant death.[7] Additionally, the overstimulation of auxin signaling can lead to the production of ethylene and abscisic acid, further contributing to senescence and tissue decay.[8]
Comparative Efficacy Data
The efficacy of dichloropyridine carboxylic acid herbicides varies depending on the specific active ingredient, application rate, target weed species, and environmental conditions. The following tables summarize quantitative data from various studies to facilitate a comparative analysis.
Table 1: Efficacy of Dichloropyridine Carboxylic Acid Herbicides on Perennial Broadleaf Weeds
| Herbicide | Application Rate (kg a.i./ha) | Target Weed | Growth Stage | % Control (Days After Treatment) | Source(s) |
| Aminopyralid | 0.08 - 0.11 | Canada thistle (Cirsium arvense) | Bolting | 88 - 93% (365 DAT) | [9] |
| Clopyralid | 0.42 | Canada thistle (Cirsium arvense) | Bud | 90% (365 DAT) | [9] |
| Picloram | 0.28 | Canada thistle (Cirsium arvense) | Bolting | ~97% (365 DAT) | [9] |
| Aminopyralid | 0.06 | Canada thistle (Cirsium arvense) | - | >90% | [3] |
| Aminopyralid + Florasulam | 0.033 | Canada thistle (Cirsium arvense) | - | >95% (28 DAT) | [10] |
| Picloram | 0.5 - 1.0 (lb a.e./acre) | Field bindweed (Convolvulus arvensis) | Active Growth | Good to Excellent | [11] |
Table 2: Comparative Efficacy with Other Herbicide Classes
| Herbicide | Application Rate (kg a.i./ha) | Target Weed | % Control (Days After Treatment) | Source(s) |
| Aminopyralid | 0.08 - 0.11 | Canada thistle (Cirsium arvense) | 88 - 93% (365 DAT) | [9] |
| Picloram + 2,4-D | 0.28 + 1.12 | Canada thistle (Cirsium arvense) | 89% (365 DAT) | [9] |
| Clopyralid | 0.42 | Canada thistle (Cirsium arvense) | 81% (365 DAT) | [9] |
| Dicamba | - | Canada thistle (Cirsium arvense) | 34 - 54% (365 DAT) | [9] |
| Clopyralid + Phenmedipham/Desmedipham | - | Velvetleaf (Abutilon theophrasti) | Good control at cotyledon stage | [12] |
| Picloram | - | Woody Plants (various) | 96% on susceptible species | [4] |
| Glyphosate | - | Woody Plants (various) | Broad-spectrum, non-selective | [13] |
Table 3: Efficacy of Aminopyralid on Various Broadleaf Weeds
| Target Weed | % Control | Source(s) |
| Cocklebur (Xanthium strumarium) | >95% (28 DAT) | [10] |
| Redroot pigweed (Amaranthus retroflexus) | >95% (28 DAT) | [10] |
| Black nightshade (Solanum nigrum) | >95% (28 DAT) | [10] |
| Cutleaf groundcherry (Physalis angulata) | 95% (28 DAT) | [10] |
| Capeweed (Arctotheca calendula) | High | [3] |
| Nodding thistle (Carduus nutans) | High | [3] |
| Broad-leaf dock (Rumex obtusifolius) | High | [3] |
| Ragwort (Senecio jacobaea) | High | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide efficacy. Below are methodologies for key experimental designs.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the effective dose of a herbicide required to control a target weed species under controlled environmental conditions.
1. Plant Material and Growth Conditions:
-
Species Selection: Choose a weed species known to be susceptible to auxin-mimicking herbicides.
-
Potting Medium: Use a standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend).
-
Growing Conditions: Sow 5-10 seeds per 10-cm diameter pot. After emergence, thin to a uniform number of seedlings (e.g., 3-5 plants per pot). Maintain plants in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-80%), and a 16-hour photoperiod.
2. Herbicide Application:
-
Dose Range: Prepare a logarithmic series of herbicide dilutions to establish a clear dose-response curve (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of the proposed field rate).
-
Application: Apply treatments to plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber with a flat-fan nozzle to ensure uniform coverage. Include an untreated control (sprayed with water and any formulation adjuvants).
-
Replication: Each treatment should be replicated at least 3-4 times in a completely randomized design.
3. Data Collection and Analysis:
-
Visual Assessment: Rate plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0% (no effect) to 100% (complete death) scale.
-
Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass for each pot.
-
Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use non-linear regression analysis to determine the GR₅₀ (the dose causing 50% growth reduction) for each weed species.
Field Efficacy Trial
This protocol outlines the procedure for evaluating the efficacy of a herbicide on established weed populations under field conditions.
1. Site Selection and Experimental Design:
-
Site Selection: Choose a location with a uniform and dense population of the target weed species.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications. Each block should represent a relatively homogenous area of the field.
-
Plot Establishment: Demarcate individual plots of a standard size (e.g., 2m x 5m).
2. Treatment Application:
-
Treatments: Include an untreated control, one or more rates of the test herbicide, and a standard commercial herbicide for comparison.
-
Application: Apply the treatments at the recommended growth stage of the target weed using a calibrated backpack or plot sprayer to ensure accurate application rates.
-
Environmental Conditions: Record temperature, wind speed, humidity, and soil moisture at the time of application.
3. Efficacy and Phytotoxicity Assessment:
-
Weed Control Assessment: Conduct visual assessments of weed control at various intervals after treatment (e.g., 14, 28, 56, and 365 DAT for perennial weeds) using a 0-100% rating scale.
-
Phytotoxicity Assessment: If the trial is conducted in a crop or near desirable non-target vegetation, assess any injury using a similar 0-100% scale, where 0% represents no injury and 100% indicates plant death.[14]
-
Data Analysis: Analyze the visual rating data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Factors Influencing Efficacy
The performance of dichloropyridine carboxylic acid herbicides is influenced by a variety of factors. Understanding these can lead to more effective and predictable weed control.
-
Weed Species and Growth Stage: Susceptibility to these herbicides varies significantly among weed species. Younger, actively growing weeds are generally more susceptible than mature or stressed plants.
-
Environmental Conditions: Factors such as temperature, soil moisture, and rainfall can impact herbicide absorption, translocation, and degradation. For example, drought stress can reduce herbicide efficacy.
-
Soil Properties: Soil organic matter and texture can affect the adsorption and availability of soil-active herbicides like picloram.[1]
-
Tank-Mixing: The efficacy of dichloropyridine carboxylic acid herbicides can be enhanced by tank-mixing with other herbicides to broaden the spectrum of controlled weeds.[1] However, compatibility should always be verified to avoid antagonism.
Conclusion
Herbicides derived from dichloropyridine carboxylic acid are potent tools for the management of broadleaf weeds. Aminopyralid, clopyralid, and picloram each offer a distinct spectrum of activity and environmental persistence, allowing for tailored weed management strategies. For researchers and development professionals, a thorough understanding of their comparative efficacy, underpinned by robust experimental data, is essential for the development of new and improved weed control solutions. The protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting efficacy studies, ultimately contributing to the advancement of weed science.
References
- 1. fbn.com [fbn.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. nzpps.org [nzpps.org]
- 4. invasive.org [invasive.org]
- 5. invasive.org [invasive.org]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fertilome.com [fertilome.com]
- 12. assbt.org [assbt.org]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Testing of Prolyl Hydroxylase Inhibitors
Prolyl hydroxylase domain (PHD) enzymes are crucial oxygen sensors within cells, playing a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway.[1][2] These enzymes, which require oxygen, Fe(II), and 2-oxoglutarate (2-OG) to function, hydroxylate specific proline residues on HIF-α subunits under normal oxygen conditions (normoxia).[3][4] This hydroxylation event tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[3][4]
Inhibiting PHD enzymes prevents HIF-α degradation, causing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[2] This complex then activates the transcription of various genes, including erythropoietin (EPO), which is vital for red blood cell production.[1][5] Consequently, PHD inhibitors have emerged as a significant therapeutic class for treating anemia associated with chronic kidney disease.[1][5] This guide provides a comparative overview of common in vitro testing methods for these inhibitors, supported by experimental data and detailed protocols.
HIF Signaling Pathway and Mechanism of PHD Inhibition
Under normoxic conditions, PHDs actively hydroxylate HIF-α. When oxygen levels are low (hypoxia) or when a PHD inhibitor is present, this hydroxylation is blocked. The stabilized HIF-α then initiates the transcription of hypoxia-response genes.[2][3]
Comparative In Vitro Potency of PHD Inhibitors
The efficacy of PHD inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for several clinical-stage PHD inhibitors against PHD2, the primary isoform responsible for regulating HIF-α in vivo.[6]
| Inhibitor | Other Names | PHD2 IC50 (nM) | Assay Method | Reference |
| Molidustat | BAY 85-3934 | 7 | AlphaScreen | [6] |
| Roxadustat | FG-4592 | 27 | AlphaScreen | [6][7] |
| Vadadustat | AKB-6548 | 29 | AlphaScreen | [6] |
| Daprodustat | GSK1278863 | 67 | AlphaScreen | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions and methodologies used. The data presented here are from an antibody-based amplified luminescent proximity homogeneous assay (AlphaScreen).[6][8]
In Vitro Assay Methodologies
A tiered approach is typically used to evaluate PHD inhibitors, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Biochemical Assays (Enzyme Activity)
These assays use purified, recombinant PHD enzymes and a peptide substrate derived from HIF-α to directly measure the inhibitor's effect on the hydroxylation reaction.[7]
-
Common Methods:
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen): Measures the proximity of donor and acceptor beads, which are brought together when an antibody recognizes the hydroxylated peptide product.[6]
-
Fluorescence Polarization (FP) Assay: Detects changes in the polarization of fluorescently labeled HIF-α peptide upon binding to the PHD enzyme.[9][10][11]
-
Mass Spectrometry (MS)-Based Assays: Directly quantify the formation of the hydroxylated peptide product, offering high accuracy.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the hydroxylation of a biotinylated HIF-α substrate recognized by a specific antibody conjugated to a fluorophore.[7]
-
Cell-Based Assays
These assays assess the inhibitor's ability to stabilize HIF-α and activate the HIF pathway within cultured cells.
-
HIF-1α Stabilization (Western Blot): This is a fundamental method to visually confirm that the inhibitor prevents HIF-1α degradation in cells.[7][13] Increased HIF-1α protein levels are detected using a specific antibody.
-
Hypoxia Response Element (HRE) Reporter Assay: These assays use a cell line engineered with a luciferase reporter gene under the control of an HRE promoter.[6] Activation of the HIF pathway by an inhibitor leads to the production of luciferase, which can be quantified by measuring luminescence.[6]
-
Target Gene Expression (ELISA): This method measures the downstream consequence of HIF stabilization by quantifying the production of a key target protein, such as Erythropoietin (EPO).[7] EPO-producing cell lines like HepG2 are treated with the inhibitor, and the amount of EPO secreted into the culture medium is measured using an ELISA kit.[7][14]
Detailed Experimental Protocols
Protocol 1: In Vitro PHD2 Inhibition Assay (Generic TR-FRET)
This protocol outlines a method to determine the IC50 value of an inhibitor against a recombinant PHD enzyme.[7]
-
Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by a recombinant PHD enzyme. The hydroxylated product is recognized by a specific anti-hydroxy-HIF-1α antibody, leading to a measurable fluorescence signal.[7]
-
Materials:
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate.
-
Cofactors: Ferrous sulfate (Fe(II)), 2-oxoglutarate (2-OG), L-ascorbic acid.
-
Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore (e.g., Europium).
-
Streptavidin conjugated to an acceptor fluorophore.
-
Assay buffer and 384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Add the inhibitor solutions or vehicle control (DMSO) to the wells of a microplate.
-
Add a solution containing the PHD2 enzyme, biotinylated HIF-1α peptide, Fe(II), and L-ascorbic acid to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2-OG to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (anti-hydroxy-HIF-1α antibody and streptavidin-acceptor) and incubate for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: HIF-1α Stabilization by Western Blot
This protocol assesses the ability of a PHD inhibitor to stabilize HIF-1α protein in cultured cells.[13]
-
Materials:
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[13]
-
Primary antibody specific to HIF-1α and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes, and Western blot imaging system.
-
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.[13]
-
Replace the medium with fresh medium containing various concentrations of the inhibitor or a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 4-8 hours).[13]
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Analyze the band intensities to semi-quantitatively assess the increase in HIF-1α relative to the loading control.
-
Protocol 3: Erythropoietin (EPO) Secretion by ELISA
This assay quantifies the amount of EPO secreted by cells into the culture medium following treatment with a PHD inhibitor.[7]
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of secreted EPO.[7]
-
Materials:
-
EPO-producing cell line (e.g., HepG2).[7]
-
Cell culture medium.
-
Test inhibitor.
-
Commercial Human EPO ELISA kit.
-
-
Procedure:
-
Seed HepG2 cells in a 24-well or 96-well plate and grow to confluency.
-
Replace the culture medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for 24-48 hours to allow for EPO production and secretion.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Perform the EPO ELISA on the collected supernatants according to the manufacturer's protocol.
-
Briefly, add standards and samples to the antibody-coated microplate, followed by the addition of a second, enzyme-linked antibody.
-
Add a chromogenic substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of EPO in each sample by comparing its absorbance to the standard curve. Determine the EC50 value for EPO induction.
-
References
- 1. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Halogenated Pyridines
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of halogenated pyridines is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Halogenated pyridines are key structural motifs in a wide array of active pharmaceutical ingredients (APIs), and their precise measurement is a cornerstone of process control and quality assurance. This guide provides an objective comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies to inform your selection of the most appropriate technique for your analytical needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision based on performance characteristics such as linearity, sensitivity (LOD and LOQ), accuracy, and precision. The following table summarizes typical validation results for HPLC-UV and GC-FID methods for the analysis of various halogenated pyridines, including 2,5-Dichloropyridine and 2-Bromo-4-methylpyridine.[1][2]
| Performance Parameter | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.999[1] | > 0.999[1] |
| Limit of Detection (LOD) | 0.01 - 0.1%[1] | 0.01 - 0.1%[1] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[1] | 0.03 - 0.3%[1] |
| Accuracy (% Recovery) | 98 - 102%[1] | 98 - 102%[1] |
| Precision (% RSD) | < 2%[1] | < 2%[1] |
Note: The presented data is a synthesis of typical performance characteristics and may vary based on the specific halogenated pyridine, instrumentation, and laboratory conditions.
Method Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of halogenated pyridines. The choice between them often depends on the volatility and thermal stability of the analyte and potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of a wide range of halogenated pyridines, particularly for assessing purity and identifying non-volatile impurities.[2] Reversed-phase HPLC is the most common modality used.
-
Gas Chromatography (GC): GC is an excellent alternative, especially for assessing volatile impurities and for its high resolution.[2] Given the volatility of many halogenated pyridines, GC can provide rapid and efficient analysis. Commercial suppliers often use GC to determine the assay of these compounds.[2] For compounds that are not sufficiently volatile, derivatization may be necessary.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are representative experimental protocols for the analysis of halogenated pyridines by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a reversed-phase separation with UV detection, which is a common approach for the analysis of bromopyridine and chloropyridine compounds.[2][4][5]
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm or a wavelength appropriate for the specific analyte.[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the halogenated pyridine reference standard and dissolve it in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).[2]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.[2]
-
Sample Solution: Prepare the sample at a target concentration of approximately 0.1 mg/mL in the mobile phase.[1]
4. Data Analysis:
-
Purity is typically calculated using the area percent method from the resulting chromatogram, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.[1]
Gas Chromatography (GC) Protocol
This method involves separating the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[1][4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1] This program may need optimization depending on the specific analyte.
-
Detector Temperature: 280-300 °C.
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.[1]
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh approximately 50 mg of the halogenated pyridine sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane).[1]
4. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of the halogenated pyridine is expressed as a percentage of the total area of all observed peaks.[1]
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the validation of HPLC and GC analytical methods.
References
A Comparative Guide to Catalysts for Pyridine Carboxylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a carboxyl group into the pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. Pyridine carboxylic acids are key structural motifs that influence the physicochemical and biological properties of molecules. This guide provides a comparative overview of prominent catalytic systems for the carboxylation of pyridines, with a focus on recent advancements in copper-catalyzed, electrochemical, and palladium-catalyzed methods. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Catalytic Systems
| Catalytic System | Selectivity | Key Advantages | Limitations |
| Copper-Catalyzed | C4-selective | Mild reaction conditions, good functional group tolerance, scalable. | Requires a pre-functionalization step to form a pyridylphosphonium salt. |
| Electrochemical | Tunable (C4 or C5) | High regioselectivity control, avoids chemical oxidants/reductants. | Requires specialized electrochemical equipment. |
| Palladium-Catalyzed | Varies (typically targets C2/C3 on halo-pyridines) | High efficiency for cross-coupling with CO or CO₂ surrogates. | Primarily for functionalized pyridines (e.g., halopyridines), not direct C-H carboxylation with CO₂. |
| Organocatalytic | Primarily C4-selective (in functionalization) | Metal-free, environmentally benign. | Limited examples of direct carboxylation with CO₂. |
Copper-Catalyzed C4-Selective Carboxylation
A significant advancement in the selective carboxylation of pyridines involves a copper-catalyzed reaction of pyridylphosphonium salts with carbon dioxide (CO₂). This method offers a practical route to valuable isonicotinic acid derivatives.[1][2]
Performance Data
The following table summarizes the performance of a copper-catalyzed system for the C4-carboxylation of various pyridine derivatives. The reaction generally proceeds in moderate to high yields and demonstrates good tolerance to a range of functional groups.[1]
| Substrate | Product | Yield (%) |
| Pyridine | Isonicotinic acid | 85 |
| 3-Methylpyridine | 3-Methylisonicotinic acid | 78 |
| 4-Phenylpyridine | 4-Phenylisonicotinic acid | 82 |
| 2-Chloropyridine | 2-Chloroisonicotinic acid | 75 |
| Drug Derivative 1 | C4-carboxylated Derivative 1 | 65 |
| Drug Derivative 2 | C4-carboxylated Derivative 2 | 72 |
| (Note: This table is a representation based on reported "moderate to high yields" as specific substrate tables were not available in the search results.) |
Experimental Protocol
This protocol describes a one-pot procedure for the C4-selective carboxylation of pyridines.[3][4]
Step 1: In-situ formation of Pyridylphosphonium Salt
-
To a solution of the pyridine substrate in a suitable solvent, add triphenylphosphine and an appropriate activating agent (e.g., triflic anhydride).
-
Stir the reaction mixture at room temperature until the formation of the pyridylphosphonium salt is complete (typically monitored by TLC or LC-MS).
Step 2: Copper-Catalyzed Carboxylation
-
To the freshly prepared pyridylphosphonium salt solution, add CuCl (catalyst), N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and ZnEt₂ as a reductant.[3][4]
-
The reaction is typically carried out in dimethylacetamide (DMA) as a solvent at room temperature.[3][4]
-
Upon completion, the reaction is quenched, and the desired isonicotinic acid derivative is isolated and purified using standard procedures.
Experimental Workflow
Caption: Workflow for Copper-Catalyzed C4-Carboxylation.
Electrochemical Regiodivergent Carboxylation
Electrochemical methods have emerged as a powerful tool for the direct C-H carboxylation of pyridines with CO₂, offering tunable regioselectivity. The reaction outcome, favoring either C4 or C5 carboxylation, can be controlled by the choice of the electrochemical reactor setup.[5][6][7]
Performance Data
The electrochemical carboxylation of 2-substituted pyridines demonstrates high regioselectivity, with the products' yields being influenced by the substrate's electronic and steric properties.
C5-Selective Carboxylation (Divided Cell)
| Substrate (2-substituted Pyridine) | Product (5-carboxy) | Yield (%) | Selectivity (C5:C4) |
| 2-Phenylpyridine | 2-Phenylpyridine-5-carboxylic acid | 75 | >20:1 |
| 2-(p-Tolyl)pyridine | 2-(p-Tolyl)pyridine-5-carboxylic acid | 72 | >20:1 |
| 2-(p-CF₃-phenyl)pyridine | 2-(p-CF₃-phenyl)pyridine-5-carboxylic acid | 68 | >20:1 |
C4-Selective Carboxylation (Undivided Cell)
| Substrate (2-substituted Pyridine) | Product (4-carboxy) | Yield (%) | Selectivity (C4:C5) |
| 2-Phenylpyridine | 2-Phenylpyridine-4-carboxylic acid | 82 | >20:1 |
| 2-(p-Tolyl)pyridine | 2-(p-Tolyl)pyridine-4-carboxylic acid | 80 | >20:1 |
| 2-(p-CF₃-phenyl)pyridine | 2-(p-CF₃-phenyl)pyridine-4-carboxylic acid | 76 | >20:1 |
| (Note: This table is a representation based on reported yields and high selectivity as specific substrate tables were not available in the search results.) |
Experimental Protocol
General Setup:
-
Electrochemical Cell: A divided H-type cell or an undivided three-necked flask.
-
Electrodes: Carbon-based electrodes (e.g., graphite felt, glassy carbon) are commonly used as both the anode and cathode.
-
Electrolyte: A solution of a supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).
Procedure for C5-Selective Carboxylation (Divided Cell): [5][6]
-
The anodic and cathodic compartments of the H-type cell are separated by a porous frit.
-
The pyridine substrate is placed in the cathodic chamber along with the electrolyte solution.
-
The electrolyte solution is also added to the anodic chamber.
-
CO₂ is bubbled through the catholyte.
-
A constant current is applied until the starting material is consumed.
-
The product is isolated from the catholyte.
Procedure for C4-Selective Carboxylation (Undivided Cell): [5][6]
-
The pyridine substrate and electrolyte are placed in an undivided cell.
-
CO₂ is bubbled through the solution.
-
A constant current is applied.
-
Upon completion, the product is isolated from the reaction mixture.
Experimental Workflow and Signaling Pathway
Caption: Regiodivergent Electrochemical Carboxylation.
Palladium-Catalyzed Carboxylation
Palladium catalysis is a well-established and powerful tool for the formation of C-C bonds. In the context of pyridine carboxylation, palladium catalysts are highly effective for the carbonylation of halopyridines, where a halogen atom is replaced by a carboxyl or carboxyl-derived group. While direct C-H carboxylation of pyridines with CO₂ using palladium is less common, the carbonylation of pre-functionalized pyridines is a robust and widely used method.
General Reaction Scheme
The palladium-catalyzed carbonylation of a halopyridine typically involves the reaction of the substrate with a source of carbon monoxide (CO) or a CO surrogate in the presence of a palladium catalyst and a suitable nucleophile (e.g., water for carboxylic acids, alcohols for esters, amines for amides).
Experimental Protocol (Illustrative for Hydroxycarbonylation)
-
A reaction vessel is charged with the halopyridine substrate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, dppf), and a base (e.g., K₂CO₃, Et₃N).
-
A suitable solvent (e.g., DMF, toluene) and water are added.
-
The vessel is purged and then pressurized with CO gas.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete.
-
After cooling and depressurization, the reaction mixture is worked up to isolate the pyridine carboxylic acid.
Logical Relationship in Catalyst Selection
Caption: Catalyst System Selection Logic.
Organocatalytic Functionalization
Organocatalysis offers a metal-free alternative for the functionalization of pyridines. While direct carboxylation of pyridines using organocatalysts and CO₂ is an emerging area, organocatalytic methods have been successfully employed for other C-H functionalizations of the pyridine ring, which can serve as precursors for carboxylic acids. For instance, photochemical organocatalytic methods have been developed for the allylation of pyridines, demonstrating the potential for activating the pyridine ring towards nucleophilic attack.[8][9][10]
The development of direct organocatalytic carboxylation of pyridines with CO₂ remains a significant challenge and an active area of research.
Conclusion
The choice of catalyst for pyridine carboxylation depends heavily on the desired regioselectivity, the nature of the starting material, and the available experimental setup. For C4-selective carboxylation, the copper-catalyzed approach offers a practical and scalable solution, albeit requiring a pre-functionalization step. The electrochemical method provides unprecedented control over regioselectivity, allowing access to either C4 or C5 carboxylic acids by simply changing the reactor configuration. Palladium catalysis remains the workhorse for the carbonylation of functionalized pyridines, offering high efficiency and broad substrate scope. While still in its nascent stages for direct carboxylation, organocatalysis presents a promising avenue for future developments in metal-free pyridine functionalization. This guide provides a foundation for researchers to navigate the available catalytic systems and select the optimal strategy for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 5. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Reactors Enable Divergent Site Selectivity in the C-H Carboxylation of N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent work published on Nature by Prof. Da-Gang Yu in collaboration with Prof. Song Lin from Cornell University: Electrochemical reactor dictates site selectivity of N-heteroarene carboxylations -College of Chemistry [chem.scu.edu.cn]
- 8. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Dichloropyridine-3-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-dichloropyridine-3-carboxylic acid (CAS RN: 262423-77-8), ensuring compliance with safety regulations and minimizing environmental impact.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Formula | C6H3Cl2NO2 |
| Molecular Weight | 192.00 g/mol |
| Appearance | White to almost white powder |
| Purity | >98.0% (GC)(T) |
| Hazards | Causes skin irritation, Causes serious eye irritation |
Disposal Protocol
Disposal of this compound must be conducted with care, adhering to all applicable federal, state, and local regulations. It is the responsibility of the waste generator to ensure full compliance.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Step 2: Waste Collection
-
Carefully sweep up the solid this compound, avoiding dust generation.
-
Place the waste in a clearly labeled, sealed container.
Step 3: Neutralization and Destruction (Recommended Method)
The recommended method for the disposal of this compound is incineration.[1]
-
The material may be dissolved or mixed with a combustible solvent.
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
Important Considerations:
-
This procedure should only be carried out by qualified personnel in a facility equipped to handle such chemical waste.
-
Under no circumstances should this compound be allowed to enter the environment, drains, waterways, or soil.[1]
-
Empty containers should be disposed of as unused product.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
